molecular formula C8H10F2O2 B12275966 (4,4-Difluoro-cyclohexylidene)-acetic acid

(4,4-Difluoro-cyclohexylidene)-acetic acid

Cat. No.: B12275966
M. Wt: 176.16 g/mol
InChI Key: NFTAXPHUCUUMAL-UHFFFAOYSA-N
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Description

(4,4-Difluoro-cyclohexylidene)-acetic acid (CAS 1283717-77-0) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure features a cyclohexylidene ring substituted with two fluorine atoms at the 4-position and an acetic acid group, presenting a reactive handle for further synthetic modification. The compound's research value is highlighted by its role in the development of novel cycloalkylidene compounds that act as modulators of the estrogen receptor . This mechanism of action is pivotal for researching new therapeutic agents. The molecular formula is C 8 H 10 F 2 O 2 and the molecular weight is 176.16 g/mol . The SMILES notation is O=C(O)C=C1CCC(F)(F)CC1, which accurately describes its structure . Researchers utilize this compound as a critical precursor for synthesizing more complex molecules, leveraging the reactivity of the carboxylic acid group and the structural influence of the difluoro-substituted ring . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care; it may cause skin and eye irritation and specific target organ toxicity upon repeated exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

2-(4,4-difluorocyclohexylidene)acetic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h5H,1-4H2,(H,11,12)

InChI Key

NFTAXPHUCUUMAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=CC(=O)O)(F)F

Origin of Product

United States
Foundational & Exploratory

(4,4-Difluoro-cyclohexylidene)-acetic acid CAS 1283717-77-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4,4-Difluoro-cyclohexylidene)-acetic acid (CAS 1283717-77-0)

Executive Summary

(4,4-Difluoro-cyclohexylidene)-acetic acid (CAS 1283717-77-0) is a highly specialized fluorinated building block that has gained significant traction in modern medicinal chemistry and drug discovery[1]. By incorporating a gem-difluoro moiety onto a cyclohexane ring, this compound serves as a versatile bioisostere, offering researchers a strategic pathway to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological rationale, and validated synthetic protocols.

Physicochemical & Computational Profiling

Understanding the baseline properties of (4,4-Difluoro-cyclohexylidene)-acetic acid is crucial for predicting its behavior in complex biological systems. The table below summarizes its core computational and physical metrics[4].

PropertyValue
Chemical Name 2-(4,4-Difluorocyclohexylidene)acetic acid
CAS Registry Number 1283717-77-0
Molecular Formula C8H10F2O2
Molecular Weight 176.16 g/mol
SMILES String OC(=O)C=C1CCC(F)(F)CC1
Topological Polar Surface Area (TPSA) 37.3 Ų
Calculated LogP 2.2067
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Mechanistic Role in Drug Design: The Fluorine Advantage

The integration of the 4,4-difluorocyclohexyl motif is not merely structural; it is a calculated pharmacokinetic intervention designed to overcome common drug development hurdles.

  • Escape from Flatland (sp³ Enrichment): Traditional drug discovery often relies heavily on planar aromatic rings (sp² hybridized). Replacing a phenyl ring with a difluorocyclohexyl system increases the molecule's sp³ fraction. This geometric shift disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility—a critical factor for oral bioavailability.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~105 kcal/mol). Placing geminal fluorines at the 4-position of the cyclohexane ring effectively blocks cytochrome P450-mediated hydroxylation, a common metabolic liability for unsubstituted cycloalkanes[2].

  • Bioisosterism and Target Affinity: The difluoromethylene (-CF2-) group acts as a lipophilic hydrogen-bond acceptor. It can mimic the electrostatic profile of a carbonyl group or an ether oxygen without the associated metabolic vulnerabilities. This makes the compound an ideal precursor for synthesizing modulators of complex targets, such as CCR6 receptors and various kinases[3][5].

Validated Synthetic Methodology

The synthesis of (4,4-Difluoro-cyclohexylidene)-acetic acid relies on a highly stereoselective Horner-Wadsworth-Emmons (HWE) olefination followed by controlled saponification[6][7]. The following protocol is designed to maximize yield while preventing double-bond isomerization.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Rationale: The HWE reaction is chosen over the classical Wittig reaction because phosphonate carbanions are more nucleophilic, ensuring complete conversion of the sterically hindered 4,4-difluorocyclohexanone[6][7]. Furthermore, the dialkyl phosphate byproduct is highly water-soluble, allowing for rapid isolation via simple aqueous extraction.

  • Protocol:

    • Charge a dry, argon-purged flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

    • Add triethyl phosphonoacetate (1.1 equiv) dropwise. Causality: Slow addition controls the exothermic deprotonation, preventing localized heating and degradation. Stir until hydrogen evolution ceases (approx. 30 mins).

    • Introduce 4,4-difluorocyclohexanone (1.0 equiv)[7] dropwise as a solution in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor complete consumption of the ketone via TLC or LC-MS.

    • Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield ethyl 2-(4,4-difluorocyclohexylidene)acetate.

Step 2: Mild Alkaline Hydrolysis (Saponification)

  • Rationale: Lithium hydroxide (LiOH) is specifically selected over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This accelerates the nucleophilic attack by the hydroxide ion at ambient temperatures, mitigating the risk of deconjugation (migration of the exocyclic double bond into the cyclohexane ring), which frequently occurs under harsh, high-temperature basic conditions.

  • Protocol:

    • Dissolve the crude ethyl 2-(4,4-difluorocyclohexylidene)acetate in a 3:1:1 mixture of THF/MeOH/H2O.

    • Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 12 hours.

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted starting materials and non-polar impurities.

    • Carefully acidify the aqueous layer to pH ~2 using 1M HCl at 0°C. Causality: Cold acidification prevents acid-catalyzed degradation or isomerization of the newly formed α,β-unsaturated acid.

    • Extract the precipitated product with ethyl acetate, dry over Na2SO4, and evaporate to afford pure (4,4-Difluoro-cyclohexylidene)-acetic acid.

Visualizations

SynthesisWorkflow SM 4,4-Difluorocyclohexanone (Starting Material) HWE Horner-Wadsworth-Emmons Olefination (0°C to RT) SM->HWE Reagent Triethyl Phosphonoacetate + NaH in THF Reagent->HWE Deprotonation & Nucleophilic Attack Ester Ethyl 2-(4,4-difluoro- cyclohexylidene)acetate HWE->Ester Stereoselective Elimination Hydrolysis Alkaline Hydrolysis (LiOH in THF/H2O) Ester->Hydrolysis Product (4,4-Difluoro-cyclohexylidene)- acetic acid (Target) Hydrolysis->Product Acidic Workup (HCl to pH 2)

Synthetic workflow of (4,4-Difluoro-cyclohexylidene)-acetic acid via HWE olefination.

MedChemLogic Core Incorporation of 4,4-Difluorocyclohexyl Motif SP3 Increased sp3 Fraction (Escape from Flatland) Core->SP3 Metab Metabolic Shielding (Strong C-F Bonds) Core->Metab Lipid Lipophilicity Tuning (LogP ~ 2.20) Core->Lipid Solub Enhanced Aqueous Solubility SP3->Solub CYP Reduced CYP450 Oxidation Metab->CYP Lipid->Solub PKPD Optimized in vivo PK/PD Profile Solub->PKPD CYP->PKPD

Pharmacological rationale for utilizing the 4,4-difluorocyclohexyl bioisostere.

References

*[4] ChemScene. "1283717-77-0 | 2-(4,4-Difluorocyclohexylidene)acetic acid - ChemScene".4 *[6] Benchchem. "Methyl 4,4-difluoro-1-cyclohexene-1-carboxylate | Benchchem". 6 *[5] Google Patents. "EP2506716B1 - Novel tricyclic compounds". 5 *[2] Google Patents. "US20140107340A1 - Benzamides". 2 *[3] Google Patents. "WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators". 3 *[7] Ambeed. "22515-18-0 | 4,4-Difluorocyclohexanone | Fluorinated Building Blocks". 7 *[1] eosmedchem. "Stock compounds-M250228 011". 1

Sources

Physicochemical Profiling of 4,4-Difluorocyclohexylidene Acetic Acid: Molecular Weight, LogP, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, DMPK Scientists, and Assay Development Professionals

Executive Summary

In modern drug discovery, the strategic substitution of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4,4-difluorocyclohexylidene acetic acid (CAS: 1283719-20-9 / 1808255-66-4) represents a highly specialized fluorinated building block. By incorporating a gem-difluoro moiety onto a cyclohexylidene ring, medicinal chemists can leverage the steric bulk of a cyclohexane ring while simultaneously modulating its lipophilicity (LogP) and blocking primary sites of oxidative metabolism.

This whitepaper provides an in-depth analysis of the compound's molecular weight, theoretical and empirical LogP, and provides self-validating experimental protocols for partitioning coefficient determination.

Structural Dynamics & Molecular Weight

The precise molecular weight and structural composition of a building block dictate its downstream trajectory in synthetic pathways and its ultimate ligand efficiency (LE).

  • Chemical Formula: C₈H₁₀F₂O₂

  • Exact Mass / Molecular Weight: 176.16 g/mol [1]

Mechanistic Causality of the Structure: The compound features two critical functional zones:

  • The Acetic Acid Moiety: Provides a synthetic handle (e.g., for amide coupling) and an ionizable center that dictates pH-dependent solubility.

  • The 4,4-Difluorocyclohexylidene Ring: The unsubstituted cyclohexyl group is a well-documented bioisostere for tert-butyl or planar phenyl groups, offering a three-dimensional conformation that enhances binding affinity in deep lipophilic target pockets. However, unsubstituted cyclohexanes are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation, typically at the most sterically accessible or electron-rich carbons (often the C4 position).

By installing a gem-difluoro group at the 4-position, the weak C-H bonds are replaced by highly stable C-F bonds (bond dissociation energy ~116 kcal/mol). This effectively blocks oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine lowers the overall lipophilicity of the ring compared to its des-fluoro counterpart, improving aqueous solubility without sacrificing target affinity ().

G A Unsubstituted Cyclohexyl Ring (High Lipophilicity) B CYP450 Oxidation (Hydroxylation at C4) A->B D 4,4-Difluorocyclohexyl Substitution A->D Bioisosteric Replacement C Rapid Metabolic Clearance (Poor PK Profile) B->C E Blocked Oxidation Site (Strong C-F Bonds) D->E F Enhanced Metabolic Stability & Lowered LogP (~2.21) E->F

Metabolic stabilization pathway: Replacing cyclohexane with a 4,4-difluorocyclohexyl bioisostere.

Lipophilicity (LogP): Theoretical Framework

The partition coefficient (LogP) is the logarithmic ratio of a unionized compound's concentration in a biphasic system (typically n-octanol and water). It is a fundamental predictor of membrane permeability, volume of distribution, and clearance.

For 4,4-difluorocyclohexylidene acetic acid, the predicted LogP is approximately 2.21 [1].

This value is highly strategic. A LogP of ~2.2 falls squarely within the optimal "Lipinski Rule of 5" zone (LogP < 5), ensuring the molecule is lipophilic enough to cross lipid bilayers via passive diffusion, yet hydrophilic enough to maintain adequate systemic concentration without excessive plasma protein binding. The fluorine atoms play a causal role here: while halogens typically increase lipophilicity on aromatic rings, fluorine substitution on aliphatic rings actually decreases lipophilicity due to the strong polarization of the C-F bond, which enhances dipole-dipole interactions with water ().

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Molecular Weight 176.16 g/mol Low MW allows for downstream coupling while keeping the final API within the <500 Da limit.
Chemical Formula C₈H₁₀F₂O₂High F-fraction enhances metabolic stability.
Predicted LogP 2.21Optimal balance of aqueous solubility and membrane permeability.
H-Bond Donors 1Carboxylic acid OH group.
H-Bond Acceptors 2Carboxylic acid oxygens (fluorine is a poor H-bond acceptor).

Empirical LogP Determination: Self-Validating Protocols

While in silico predictions (LogP ~2.21) provide a baseline, IND-enabling studies require empirical validation. Below are two field-proven, self-validating methodologies for determining the LogP of 4,4-difluorocyclohexylidene acetic acid.

Protocol A: The Shake-Flask Method (OECD 107)

Best suited for compounds with a LogP between -2 and 4. This method directly measures the thermodynamic partitioning of the molecule.

Self-Validating Mechanism: Mass Balance Verification. The assay is only deemed valid if the total mass recovered from both phases equals the initial input mass (Recovery ≥ 95%). A failure in mass balance indicates assay artifacts such as micelle formation, emulsion, or adsorption to the glass vial.

Step-by-Step Workflow:

  • Phase Saturation: Stir n-octanol and aqueous buffer (pH 2.0 to ensure the acetic acid is fully unionized, as pKa is expected ~4.5) together for 24 hours at 25 °C to mutually saturate the phases.

  • Analyte Dissolution: Dissolve exactly 1.0 mg of 4,4-difluorocyclohexylidene acetic acid in 1.0 mL of the saturated aqueous phase.

  • Partitioning: Transfer the aqueous solution into a silanized glass vial. Add 1.0 mL of the saturated n-octanol phase (1:1 ratio). Prepare additional vials at 1:2 and 2:1 ratios to prove concentration independence.

  • Equilibration: Shake the vials mechanically at 125 rpm for 2 hours at a constant 25 ± 1 °C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the aqueous and organic layers using separate glass syringes. Quantify the concentration in both phases using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation & Validation: Calculate

    
    . Validate the run by calculating total mass recovery ().
    
Protocol B: RP-HPLC Method (OECD 117)

For higher throughput, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method estimates LogP by correlating the compound's retention time with known reference standards.

Self-Validating Mechanism: Calibration Curve Linearity & QC Back-Calculation. The system validates itself via a linear regression coefficient (


) of the reference standards. A known Quality Control (QC) standard is injected alongside the analyte; if the calculated LogP of the QC deviates by >0.1 log units from its literature value, the run is rejected.

Step-by-Step Workflow:

  • Standard Selection: Select at least 6 reference compounds with known LogP values bracketing the expected 2.21 value (e.g., 2-butanone[0.3], acetanilide [1.0], benzyl alcohol, benzophenone [3.2]).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol / 25 mM Phosphate Buffer (pH 2.0) at a 65:35 (v/v) ratio.

  • Dead Time Determination: Inject thiourea (an unretained marker) to determine the column dead time (

    
    ).
    
  • Chromatographic Run: Inject the reference mix, followed by 4,4-difluorocyclohexylidene acetic acid, and finally the QC standard onto a C18 column at 25 °C. Record all retention times (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for all peaks using the equation: 
    
    
    
    .
  • LogP Interpolation: Plot

    
     versus the known 
    
    
    
    of the reference standards. Use the linear regression equation to interpolate the LogP of 4,4-difluorocyclohexylidene acetic acid ().

G N1 1. Reference Standard Selection (Known LogP 0-6 & Thiourea) N2 2. Isocratic RP-HPLC (C18 Column, MeOH/Water) N1->N2 N3 3. Determine Capacity Factor k' = (tr - t0) / t0 N2->N3 N4 4. Calibration Curve Linear Fit: Log k' vs LogP N3->N4 N5 5. Inject 4,4-Difluoro- cyclohexylidene Acetic Acid N4->N5 N6 6. Interpolate LogP (Self-Validated via R² > 0.99) N5->N6

OECD 117 RP-HPLC workflow for empirical LogP determination using capacity factor correlation.

References

  • Title: 2-(4,4-Difluorocyclohexylidene)acetic acid | ChemScene | Chemikart Source: Chemikart URL: [Link]

  • Title: Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL: [Link]

Engineering Bioisosteric Space: The Role of gem-Difluorocyclohexane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound often requires precise manipulation of its three-dimensional geometry and electronic distribution. Among the most powerful tools in a medicinal chemist's arsenal is the strategic incorporation of fluorine. Specifically, gem-difluorocyclohexane derivatives—such as 4,4-difluorocyclohexane building blocks—have emerged as privileged bioisosteres for oxygen, carbonyl, and tert-butyl groups. This technical guide explores the mechanistic rationale behind their utility, quantifies their impact on physicochemical properties, and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Mechanistic Rationale: The Bioisosteric Power of gem-Difluorocyclohexanes

The substitution of a methylene unit with a gem-difluoromethylene (


) group in an aliphatic ring system is not merely a structural tweak; it fundamentally alters the molecule's interaction with biological targets and metabolic enzymes.
  • Conformational Locking: The strong stereoelectronic effects and dipole-dipole interactions introduced by the

    
     moiety force the cyclohexane ring into a highly rigidified chair conformation. By decreasing conformational flexibility, the spatial orientation of adjacent functional groups is fixed, minimizing the entropic penalty upon binding to a target protein[1].
    
  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich, unhindered aliphatic C-H bonds. The highly electronegative fluorine atoms draw electron density away from the ring, significantly enhancing oxidative stability and prolonging the compound's half-life compared to non-fluorinated or oxygenated analogs (e.g., tetrahydropyrans)[1].

  • Physicochemical Tuning (pKa and LogP): The inductive electron-withdrawing effect of the

    
     group effectively modulates the basicity of adjacent amines or the acidity of carboxylic acids. Furthermore, gem-difluorination typically lowers the lipophilicity (LogP) of the cyclohexane scaffold by 0.4 to 0.6 units, offering a vector to improve aqueous solubility without sacrificing membrane permeability[2],[3].
    

Quantitative Impact on Physicochemical Properties

To understand the causality behind selecting a 4,4-difluorocyclohexane scaffold over traditional aliphatic rings, we must analyze the empirical shifts in physicochemical properties. The table below summarizes the typical property modulations observed when replacing a standard cyclohexane ring.

Scaffold TypeRelative Lipophilicity (ΔLogP)Amine Basicity Shift (ΔpKa)Metabolic Stability (Cl_int)Primary Bioisosteric Target
Cyclohexane Baseline (0.0)BaselineLow-ModerateN/A
Tetrahydropyran (THP) -1.0 to -1.5-0.2 to -0.4ModeratePhenyl, Cyclohexane
4,4-Difluorocyclohexane -0.4 to -0.6-1.0 to -1.2HighOxygen, Carbonyl, tert-Butyl

Data synthesized from comparative physicochemical studies on fluorinated cycloalkanes[2],[3].

Case Studies: Integration into Advanced Clinical Candidates

The theoretical benefits of gem-difluorocyclohexanes translate robustly into clinical success.

CCR5 Antagonists (Maraviroc): Maraviroc, an FDA-approved HIV entry inhibitor, prominently features a 4,4-difluorocyclohexanecarboxamide moiety. The


 group provides critical van der Waals interactions deep within the hydrophobic pocket of the CCR5 receptor. The difluorocyclohexane ring acts as a rigid, metabolically stable scaffold that perfectly positions the amide pharmacophore while maintaining an optimal LogP for oral bioavailability[2],[4].

TEAD Inhibitors in Oncology: Recent structure-based drug design campaigns targeting the Hippo pathway have utilized gem-difluorocyclohexane rings to selectively inhibit TEAD2 and TEAD3. By replacing a planar, aromatic phenyl ring with a bulky, aliphatic gem-difluorocyclohexane moiety, researchers were able to exploit a narrow, linear hydrophobic pocket, improving target selectivity while tuning the cellular permeability of the covalent inhibitors[5],.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of 4,4-difluorocyclohexane building blocks typically relies on the nucleophilic deoxofluorination of a cyclohexanone precursor. The following step-by-step protocol is designed as a self-validating system, ensuring that causality dictates every experimental choice.

Protocol: DAST-Mediated Deoxofluorination of Cyclohexanone Derivatives

Objective: Convert a 4-substituted cyclohexanone into a 4,4-difluorocyclohexane derivative with >95% purity.

Step 1: Anhydrous Preparation

  • Action: Purge a flame-dried round-bottom flask with Argon. Dissolve the cyclohexanone precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Causality: Diethylaminosulfur trifluoride (DAST) reacts violently with moisture to form hydrogen fluoride (HF). Absolute anhydrous conditions are critical to prevent reagent degradation and safety hazards[6].

Step 2: Cryogenic Reagent Addition

  • Action: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add DAST (1.5 eq) dropwise over 30 minutes.

  • Causality: The fluorination of ketones is highly exothermic. Running the reaction at -78°C and adding the reagent slowly suppresses the formation of the primary thermodynamic byproduct: 1-fluorocyclohexene (an elimination product)[6].

Step 3: Thermal Maturation

  • Action: Allow the reaction to gradually warm to room temperature and stir for 12–16 hours.

  • Causality: The initial attack forms a fluoro-alkoxy-sulfurane intermediate. Warming provides the activation energy necessary for the second nucleophilic fluoride attack to displace the leaving group, completing the gem-difluorination.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to 0°C and carefully quench with saturated aqueous

    
     until gas evolution ceases. Extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Causality: The basic quench safely neutralizes any generated HF and unreacted DAST.

Self-Validating QA/QC (GC-MS Impurity Profiling)

To validate the protocol, the crude mixture must be subjected to GC-MS analysis prior to downstream medicinal chemistry coupling.

  • Validation Criteria: You must resolve three critical peaks. The expected retention order on a non-polar column (e.g., DB-5ms) is: 1-fluorocyclohexene (lowest boiling point, elimination byproduct) < 4,4-difluorocyclohexane (target product) < unreacted cyclohexanone (highest boiling point)[6].

  • Feedback Loop: If the 1-fluorocyclohexene peak exceeds 5% relative abundance, the reaction temperature was insufficiently controlled during DAST addition, necessitating a repeat with stricter cryogenic control[6].

Workflow Visualization

The following diagram illustrates the logical flow from precursor synthesis through self-validating QA/QC, culminating in drug candidate integration.

G Ketone Cyclohexanone Precursor DAST Deoxofluorination (-78°C to RT) Ketone->DAST Anhydrous DCM Argon Atmosphere Product gem-Difluorocyclohexane Intermediate DAST->Product Nucleophilic Fluorination QAQC GC-MS Validation (Impurity Profiling) Product->QAQC Suppress Elimination Byproducts QAQC->DAST Fail: Optimize Stoichiometry MedChem Medicinal Chemistry Integration QAQC->MedChem >95% Purity Confirmed Drug Bioisosteric Drug Candidate MedChem->Drug Amidation / Coupling

Synthesis and validation workflow for difluorocyclohexane building blocks.

References

  • 6,6-Difluorobicyclo[3.1.
  • Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines, ChemRxiv,
  • Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors, N
  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks, ResearchG
  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity, N
  • Technical Support Center: Synthesis of gem-Difluorocyclohexane, Benchchem,

Sources

Strategic Incorporation of the 4,4-Difluorocyclohexyl Moiety: Mechanisms of Metabolic Shielding and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the premature clearance of drug candidates via hepatic oxidative metabolism remains a primary hurdle in achieving optimal oral bioavailability and half-life. The unsubstituted cyclohexyl ring, while valuable for its lipophilicity and conformational rigidity, is a notorious metabolic hotspot susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation.

This technical guide explores the strategic bioisosteric replacement of the cyclohexyl group with the 4,4-difluorocyclohexyl (or 4,4-difluorocyclohexylidene) moiety . By analyzing the physicochemical causality, thermodynamic stability, and standardized experimental validation protocols, this whitepaper provides drug development professionals with a comprehensive framework for utilizing geminal difluorination to engineer metabolically robust therapeutics.

Structural and Physicochemical Rationale

The substitution of hydrogen atoms with fluorine at the C4 position of a cyclohexyl ring fundamentally alters the molecule's electronic and steric profile without drastically changing its three-dimensional geometry. The causality behind its success in drug design is rooted in three primary physicochemical properties:

  • Bond Thermodynamics: The C–F bond is the strongest single bond in organic chemistry (approximately 105 kcal/mol). This high bond dissociation energy creates a thermodynamic barrier that prevents the iron-oxo species in the CYP450 active site from successfully executing hydrogen atom abstraction, the rate-limiting step in oxidative metabolism [1].

  • Steric Shielding: While fluorine is larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), geminal difluorination at the C4 position closely mimics the steric bulk of a hydroxyl or methoxy group. This allows the moiety to occupy similar hydrophobic pockets in target receptors while physically blocking the primary site of enzymatic attack [2].

  • Inductive pKa Modulation: Fluorine is highly electronegative. When the 4,4-difluorocyclohexyl group is positioned near a basic amine, its strong electron-withdrawing inductive effect lowers the amine's pKa. Because CYP2D6 preferentially binds to protonated basic amines, this pKa reduction decreases the drug's affinity for the CYP2D6 active site, providing a secondary mechanism of metabolic evasion[3].

Mechanisms of CYP450 Evasion

The primary metabolic liability of a standard cyclohexyl ring is hydroxylation at the C3 or C4 positions, predominantly driven by CYP3A4 and CYP2D6.

When a standard cyclohexyl ring is processed by CYP450, the resulting 4-hydroxycyclohexyl metabolite is highly polar, leading to rapid Phase II conjugation (e.g., glucuronidation) and subsequent renal or biliary clearance. By installing a gem-difluoro group at the C4 position, medicinal chemists create a "metabolic block." The enzyme cannot oxidize the C-F bond, and the electron-withdrawing nature of the fluorines deactivates the adjacent C3 positions against oxidation.

G CHX Unsubstituted Cyclohexyl Moiety CYP_Ox CYP450 (e.g., CYP3A4) Oxidative Insertion CHX->CYP_Ox Susceptible C-H Metabolite 4-Hydroxycyclohexyl Metabolite CYP_Ox->Metabolite Clearance Rapid Hepatic Clearance (Short t½) Metabolite->Clearance DF_CHX 4,4-Difluorocyclohexyl Moiety CYP_Block Steric & Electronic Blockade (C-F Bond) DF_CHX->CYP_Block Blocked C-F Stable Metabolic Stability Maintained CYP_Block->Stable Prolonged Prolonged Half-Life (Improved PK) Stable->Prolonged

Caption: CYP450-mediated oxidation of cyclohexyl vs. metabolic shielding by 4,4-difluorocyclohexyl.

Quantitative Impact on ADME: Case Studies

The integration of the 4,4-difluorocyclohexyl moiety has been successfully deployed across multiple therapeutic areas to rescue compounds with poor pharmacokinetic (PK) profiles. The table below summarizes the quantitative improvements in in vitro metabolic stability across different drug discovery campaigns.

Table 1: Comparative In Vitro Metabolic Stability (Cyclohexyl vs. 4,4-Difluorocyclohexyl)
Therapeutic Target / ScaffoldMoiety at Metabolic HotspotHLM

(min)
RLM

(min)
Key Pharmacokinetic OutcomeRef
CPT-1 Inhibitor (Perhexiline Analog)Cyclohexyl (Parent)10021Rapid CYP2D6 turnover.[1]
CPT-1 Inhibitor (Perhexiline Analog)4,4-Difluorocyclohexyl> 500725x increase in HLM half-life; 3.4x increase in RLM.[1]
KIF18A Inhibitor (Compound 16)4,4-Difluorocyclohexyl22.861.9Favorable CYP inhibition profile; high plasma binding (>99%).[4]
NaV1.7 Inhibitor (Compound 28)4,4-Difluorocyclohexyl> 60N/AOptimized lipophilic ligand efficiency (LLE); suitable for BID dosing.[5]

Note: HLM = Human Liver Microsomes; RLM = Rat Liver Microsomes.

Standardized Experimental Protocols for Validation

To empirically validate the metabolic stability conferred by the 4,4-difluorocyclohexyl moiety, drug development professionals must utilize a self-validating in vitro microsomal stability assay. The following protocol outlines the exact methodology and the causality behind each experimental choice.

Protocol: In Vitro Liver Microsomal Stability and MetID Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of a 4,4-difluorocyclohexyl-containing candidate compared to its unsubstituted counterpart.

1. Preparation of the Incubation Matrix

  • Step: Prepare a 1.0 mg/mL suspension of pooled human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Causality: The pH 7.4 buffer mimics physiological blood pH.

    
     is a required cofactor that facilitates the electron transfer processes within the CYP450 catalytic cycle.
    

2. Compound Addition and Pre-Incubation

  • Step: Spike the test compound (e.g., 4,4-difluorocyclohexyl analog) into the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: A low compound concentration (1 µM) ensures that the substrate concentration is well below the Michaelis-Menten constant (

    
    ), ensuring first-order kinetics. Pre-incubation at 37°C ensures the system reaches physiological temperature before the reaction is initiated.
    

3. Reaction Initiation via NADPH

  • Step: Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration).

  • Causality: NADPH acts as the obligate electron donor for Cytochrome P450 enzymes. Without NADPH, oxidative metabolism cannot occur, making this step the definitive "start" of the assay.

4. Time-Course Sampling and Quenching

  • Step: At specific time intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Causality: Time-course sampling allows for the plotting of logarithmic compound decay over time to calculate the elimination rate constant (

    
    ). The ice-cold acetonitrile instantaneously denatures the CYP450 enzymes, halting metabolism at the exact time point, while simultaneously precipitating the microsomal proteins.
    

5. Centrifugation and LC-MS/MS Analysis

  • Step: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis utilizing Multiple Reaction Monitoring (MRM).

  • Causality: Centrifugation compacts the precipitated proteins into a pellet, preventing them from clogging the delicate stationary phase of the HPLC column. MRM provides the high specificity required to quantify the parent compound amidst a complex biological matrix.

Workflow Step1 1. Microsomal Incubation (HLM/RLM + NADPH) Step2 2. Aliquot Sampling (Time Course) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. CL_int & t½ Calculation Step5->Step6

Caption: Step-by-step experimental workflow for evaluating in vitro liver microsomal stability.

Conclusion

The 4,4-difluorocyclohexyl moiety is far more than a simple structural novelty; it is a highly engineered bioisostere designed to solve specific pharmacokinetic liabilities. By leveraging the thermodynamic strength of the C-F bond and its unique steric profile, medicinal chemists can effectively shield molecules from CYP450-mediated oxidation. As demonstrated by its successful integration into diverse scaffolds—from antimalarials[6] to virology[7]—this moiety remains a critical tool for optimizing metabolic stability, reducing intrinsic clearance, and ultimately advancing safer, more efficacious drugs into clinical development.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. University of East Anglia.[Link]

  • Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer. ACS Medicinal Chemistry Letters.[Link]

  • Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry.[Link]

  • Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains. NIH Public Access.[Link]

  • Structural Optimization of BIPPO Analogs as Potent Antimalarials. Malaria World.[Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. NIH Public Access.[Link]

Sources

Strategic Sourcing and Application of (4,4-Difluoro-cyclohexylidene)-acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Among the versatile fluorinated building blocks, (4,4-Difluoro-cyclohexylidene)-acetic acid (CAS: 1283717-77-0) has emerged as a highly valuable intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing its mechanistic utility, commercial sourcing landscape, and the rigorous analytical protocols required to validate commercial batches prior to downstream synthesis.

As drug discovery pipelines increasingly rely on outsourced chemical manufacturing, understanding how to evaluate and validate suppliers of critical intermediates like 1[1] is paramount for maintaining scientific integrity and project timelines.

Physicochemical Profiling & Mechanistic Rationale

To utilize (4,4-Difluoro-cyclohexylidene)-acetic acid effectively, researchers must understand the causality behind its structural features. The molecule combines two distinct functional domains: a gem-difluoro cyclohexane ring and an


-unsaturated carboxylic acid.
  • The gem-Difluoro Group: The inclusion of two fluorine atoms at the 4-position of the cyclohexane ring significantly alters the molecule's lipophilicity (LogP) and metabolic stability. By replacing metabolically labile hydrogen atoms with fluorine, cytochrome P450-mediated oxidation at this site is effectively blocked. Furthermore, the strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect that can modulate the pKa of distal functional groups in the final drug molecule.

  • The Exocyclic Olefin: The rigid double bond locks the acetic acid moiety into a specific spatial orientation relative to the cyclohexane ring. This conformational restriction is critical when designing ligands that must fit precisely into a target protein's binding pocket, minimizing the entropic penalty upon binding.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance to Drug Design
Chemical Formula C₈H₁₀F₂O₂Defines the mass balance for stoichiometric calculations.
Molecular Weight 176.16 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Registry Number 1283717-77-0Unique identifier for precise commercial sourcing.
Topological Polar Surface Area (TPSA) 37.3 ŲIndicates good membrane permeability potential for the parent scaffold[1].
Storage Conditions 2-8°C, SealedPrevents slow degradation or hydration of the double bond over time[2].

Synthetic Pathway & Downstream Utility

Commercially sourced (4,4-Difluoro-cyclohexylidene)-acetic acid is typically synthesized via a Horner-Wadsworth-Emmons (HWE) olefination. Understanding this pathway is crucial for application scientists, as it dictates the potential impurity profile (e.g., residual phosphonates or unreacted ketone) that must be monitored during quality control.

Synthesis A 4,4-Difluorocyclohexanone (Starting Material) C Ethyl (4,4-difluoro- cyclohexylidene)acetate A->C Horner-Wadsworth-Emmons B Triethyl phosphonoacetate + Base (NaH) B->C E (4,4-Difluoro-cyclohexylidene)- acetic acid (Target Product) C->E Saponification D LiOH / H2O (Hydrolysis) D->E

Fig 1: Horner-Wadsworth-Emmons synthesis pathway for CAS 1283717-77-0.

In downstream applications, the carboxylic acid acts as a versatile handle. It is frequently subjected to amide coupling reactions (using reagents like HATU or EDC/HOBt) to attach diverse pharmacophores. The


-unsaturated system can also serve as a Michael acceptor for conjugate additions, allowing for the stereoselective introduction of nucleophiles at the 

-carbon.

Commercial Sourcing Landscape

The supply chain for specialty fluorinated building blocks requires careful navigation. A reliable supplier must offer high chemical purity (typically


98%), scalable quantities (from milligram scale for discovery to kilogram scale for process chemistry), and transparent analytical data.

Based on current market data, several key suppliers provide this intermediate. The choice of vendor often depends on the project phase (discovery vs. scale-up).

Table 2: Comparative Supplier Analysis
SupplierPurity ClaimScale AvailabilityStrategic Advantage
ChemScene

98%
Milligrams to GramsHighly characterized catalog items; ideal for early-stage discovery and SAR studies[1].
Zhengzhou Huiju Chemical (Alfa) 98% (Industrial Grade)1g to 100kg+Strong capabilities in scale-up and bulk manufacturing; supports transition from bench to pilot plant[2].
EOS Med Chem 98.9% (Assay)Catalog & CustomFocuses on novel building blocks with robust process R&D and GMP scale-up capabilities[3].

Self-Validating Quality Control (QC) Protocol

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into complex multi-step syntheses. As a best practice, incoming batches of (4,4-Difluoro-cyclohexylidene)-acetic acid must be subjected to a self-validating QC protocol. This ensures that any failure in downstream coupling reactions is isolated to the reaction conditions, not the starting material.

Step-by-Step Analytical Validation Methodology

Step 1: Visual Inspection and Solubility Profiling

  • Action: Weigh 10 mg of the incoming material. Assess its physical state (typically a white to off-white solid). Dissolve in 1 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Causality: Incomplete dissolution indicates the presence of inorganic salts (e.g., residual lithium or sodium from the saponification step), which can poison transition-metal catalysts in subsequent steps.

Step 2: HPLC-UV Purity Assessment

  • Action: Prepare a 1 mg/mL solution in acetonitrile. Run a reverse-phase HPLC gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 10 minutes) using a C18 column. Monitor at 210 nm.

  • Causality: The

    
    -unsaturated carbonyl system provides a strong chromophore at 210 nm. This wavelength is highly sensitive for detecting the target product. Crucially, if the HWE reaction was incomplete, the starting material (4,4-difluorocyclohexanone) lacks this extended conjugation and will show minimal UV absorbance, requiring complementary ELSD (Evaporative Light Scattering Detector) to rule out its presence.
    

Step 3: Multinuclear NMR Spectroscopy (¹H and ¹⁹F)

  • Action: Acquire ¹H and ¹⁹F NMR spectra.

  • Causality: ¹H NMR is required to confirm the presence of the exocyclic olefinic proton (typically a singlet or finely split multiplet around 5.5 - 6.0 ppm) and the absence of ethyl ester protons (which would indicate incomplete hydrolysis). ¹⁹F NMR is critical; the gem-difluoro group must present clearly, confirming that the harsh basic conditions of the saponification step did not induce unintended defluorination or elimination reactions.

Step 4: Karl Fischer (KF) Titration

  • Action: Perform volumetric KF titration on a 100 mg sample.

  • Causality: Because the final synthesis step is an aqueous hydrolysis [Fig 1], trace water is a common contaminant. Water levels must be strictly

    
     to prevent the quenching of expensive coupling reagents (like HATU) or the hydrolysis of activated intermediates in downstream anhydrous amidations.
    

QC_Workflow Start Incoming Batch CAS 1283717-77-0 HPLC HPLC Start->HPLC NMR 1H & 19F NMR Target: Structural Integrity Start->NMR KF KF Start->KF Decision Pass All Criteria? HPLC->Decision NMR->Decision KF->Decision Release Release for Downstream Synthesis Decision->Release Yes Reject Quarantine / Reject Decision->Reject No

Fig 2: Multi-modal QC validation workflow for incoming commercial batches.

References

  • EOS Med Chem. "Stock compounds-M250228 011." Corporate Blog & Inventory. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination of 4,4-Difluorocyclohexanone with Triethyl Phosphonoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluorocyclohexyl motif, in particular, serves as a valuable bioisostere for a carbonyl group or a gem-dimethyl group, offering a metabolically stable and sterically similar replacement that can enhance a drug candidate's pharmacokinetic profile.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed synthetic transformation for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[3] The HWE reaction typically displays a strong preference for the formation of the thermodynamically more stable (E)-alkene, a feature that is highly desirable in the synthesis of complex molecular architectures.[4]

This document provides a detailed protocol for the Horner-Wadsworth-Emmons olefination of 4,4-difluorocyclohexanone with triethyl phosphonoacetate to synthesize ethyl 2-(4,4-difluorocyclohexylidene)acetate. This protocol is designed to be a self-validating system, with explanations for key experimental choices and troubleshooting guidance to ensure reliable and reproducible results.

Reaction Mechanism and Stereochemistry

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway.[5][6] The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion.[7] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the ketone, which is the rate-limiting step, to form a tetrahedral intermediate.[8] This intermediate subsequently cyclizes to form an oxaphosphetane, which then collapses to yield the desired alkene and a water-soluble dialkyl phosphate byproduct.[9]

Several factors influence the stereochemical outcome of the HWE reaction, including the nature of the reactants, the base, and the reaction conditions.[1] Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[5] This selectivity is often attributed to the ability of the intermediates to equilibrate, allowing the reaction to proceed through the lower energy transition state that leads to the trans-alkene.[10]

HWE_Mechanism TriethylPhosphonoacetate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion TriethylPhosphonoacetate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Ketone 4,4-Difluorocyclohexanone Intermediate Tetrahedral Intermediate Ketone->Intermediate Carbanion->Intermediate Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Ethyl 2-(4,4-difluorocyclohexylidene)acetate Oxaphosphetane->Alkene Elimination Byproduct Diethyl phosphate byproduct Oxaphosphetane->Byproduct

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

This protocol outlines the olefination of 4,4-difluorocyclohexanone with triethyl phosphonoacetate. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[11][12]

Materials:

  • 4,4-Difluorocyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C in an ice bath. e. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred NaH slurry via syringe. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.

  • Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of 4,4-difluorocyclohexanone (1.0 equivalent) in anhydrous THF to the carbanion solution dropwise over 15-20 minutes. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7] b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with water and then with brine.[7] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7] e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4,4-difluorocyclohexylidene)acetate.

Figure 2: Experimental workflow for the Horner-Wadsworth-Emmons olefination.

Data Presentation and Expected Results

The success of the reaction can be monitored by TLC, observing the consumption of the starting ketone and the appearance of a new, less polar product spot. The final product, ethyl 2-(4,4-difluorocyclohexylidene)acetate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the phosphonate.[7]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reactants and intermediates. Must be dry to prevent quenching of the carbanion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation and addition steps. Warming to room temperature ensures the reaction goes to completion.
Stoichiometry 1.1-1.2 eq. Phosphonate & BaseA slight excess of the phosphonate and base ensures complete consumption of the limiting ketone.
Work-up Quench with sat. aq. NH₄ClA mild acidic quench to neutralize the excess base and protonate any remaining carbanion.[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the phosphonate.Ensure the use of fresh, high-quality sodium hydride and completely anhydrous THF. Extend the stirring time for carbanion formation.
Deactivated ketone.Verify the purity of the 4,4-difluorocyclohexanone.
Formation of Byproducts Self-condensation of the ketone or phosphonate.Add the ketone solution slowly to the carbanion solution at 0 °C to maintain a low concentration of the ketone.
Difficult Purification Incomplete removal of the phosphate byproduct.Ensure thorough washing with water during the work-up, as the diethyl phosphate salt is water-soluble.[3][4]

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid.[11] In contact with water, it releases flammable hydrogen gas, which can ignite spontaneously.[12][13] Handle NaH in an inert atmosphere and away from water and other protic sources.[14][15] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and nitrile gloves.[11][12]

  • Triethyl phosphonoacetate: May cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • 4,4-Difluorocyclohexanone: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or purchased anhydrous solvent.

Conclusion

The Horner-Wadsworth-Emmons reaction is a reliable and stereoselective method for the synthesis of ethyl 2-(4,4-difluorocyclohexylidene)acetate from 4,4-difluorocyclohexanone and triethyl phosphonoacetate. The protocol detailed in these application notes, when followed with attention to anhydrous and inert techniques, provides a robust pathway to this valuable fluorinated building block. The advantages of this reaction, including high (E)-selectivity and ease of purification, make it an indispensable tool for researchers in organic synthesis and drug development.[16]

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available from: [Link]

  • Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. Available from: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

  • Piotr, K. et al. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. RSC Publishing. 2023. Available from: [Link]

  • Question about Horner-Wadsworth-Emmons workup : r/chemistry - Reddit. Available from: [Link]

  • Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. 2012. Available from: [Link]

  • Safety Data Sheet: Sodium hydride. MilliporeSigma. 2011. Available from: [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil - ChemScience. 2024. Available from: [Link]

  • HAZARD SUMMARY: SODIUM HYDRIDE. New Jersey Department of Health. Available from: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available from: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE. Available from: [Link]

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. Available from: [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. Google Patents.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents.
  • Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. Available from: [Link]

  • WO 2009/106619 Al - Googleapis.com.

Sources

using (4,4-Difluoro-cyclohexylidene)-acetic acid as a bioisostere in lead optimization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic implementation of (4,4-Difluoro-cyclohexylidene)-acetic acid (CAS: 1283717-77-0) as a high-value bioisostere in medicinal chemistry.

Strategic Bioisosterism for Metabolic Stability and Conformational Control

Introduction & Rationale

In the optimization of lead compounds, carboxylic acid-containing ligands often suffer from two primary liabilities: rapid oxidative metabolism at lipophilic cycloalkyl rings and conformational entropy that penalizes binding affinity.

(4,4-Difluoro-cyclohexylidene)-acetic acid represents a "tactical" bioisostere designed to address these issues simultaneously. It serves as a rigidified, metabolically blocked mimic of Phenylacetic acid and Cyclohexylacetic acid .

The "Fluorine-Ylidene" Advantage
  • Metabolic Blocking: The gem-difluoro substitution at the C4 position effectively blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for cyclohexyl rings (the "soft spot").

  • Conformational Locking: The exocyclic double bond (ylidene) restricts the rotation of the carboxylate side chain, reducing the entropic penalty upon protein binding compared to flexible saturated analogs.

  • Electronic Mimicry: The

    
    -unsaturated carboxylic acid profile (pKa ~4.2–4.4) closely mimics the acidity of phenylacetic acid (pKa ~4.3), unlike the less acidic saturated cyclohexyl analogs (pKa ~4.8).
    

Physicochemical Profile & Decision Logic[1]

Comparative Metrics

The following table contrasts the bioisostere with the standard scaffolds it replaces.

PropertyPhenylacetic AcidCyclohexylacetic Acid(4,4-Difluoro-cyclohexylidene)-acetic Acid
Structure Aromatic, PlanarAliphatic, Flexible ChairAliphatic, Rigidified, Fluorinated
pKa (Est.) 4.314.804.25 – 4.40 (Vinylogous acidity)
Metabolic Risk Ring hydroxylation (low/med)C3/C4 Oxidation (High)Blocked at C4 (Low)
LogP Trend BaselineHigh (Lipophilic)Modulated (Lower than H-analog due to polarity of C-F)
Geometry FlatChair (Puckered)Distorted Chair (Locked Alkene)
Decision Logic: When to Use

Use the decision tree below to determine if this scaffold fits your optimization campaign.

decision_logic Start Start: Lead Optimization Problem Identify Liability in Lead Start->Problem Check_Metab Is Metabolic Clearance High? Problem->Check_Metab Check_Arom Is Phenyl Ring causing Toxicity/Solubility issues? Problem->Check_Arom Check_Site Is the Soft Spot the Cyclohexyl C4? Check_Metab->Check_Site Yes Solution_F Apply gem-Difluoro (Metabolic Block) Check_Site->Solution_F Yes Check_Rigid Does Binding require specific vector? Check_Arom->Check_Rigid Yes (Replace Phenyl) Solution_F->Check_Rigid Final_Decision USE (4,4-Difluoro-cyclohexylidene)-acetic acid Check_Rigid->Final_Decision Yes (Need Rigidity + Stability)

Figure 1: Decision logic for scaffold selection. High metabolic liability at aliphatic rings or a need to de-aromatize a scaffold while maintaining rigidity triggers the selection of this bioisostere.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesize (4,4-Difluoro-cyclohexylidene)-acetic acid from commercially available 4,4-difluorocyclohexanone via Horner-Wadsworth-Emmons (HWE) reaction.

Reagents:

  • 4,4-Difluorocyclohexanone (CAS: 22515-18-0)

  • Triethyl phosphonoacetate[1]

  • Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide

  • THF (anhydrous), LiOH, Methanol, HCl.

Workflow Diagram:

synthesis_flow Ketone 4,4-Difluorocyclohexanone Intermediate Ethyl (4,4-difluorocyclohexylidene)acetate Ketone->Intermediate HWE Reaction 0°C to RT, 2h HWE_Reagent Triethyl phosphonoacetate + NaH (Base) HWE_Reagent->Intermediate Product (4,4-Difluoro-cyclohexylidene)acetic acid Intermediate->Product Hydrolysis RT, 4h -> Acidify Hydrolysis LiOH / THF / H2O (Saponification)

Figure 2: Synthetic pathway. The HWE reaction installs the acetic acid tail while creating the rigid double bond.

Step-by-Step Procedure:

  • HWE Olefination:

    • In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g substrate). Cool to 0°C.

    • Dropwise add Triethyl phosphonoacetate (1.2 eq). Stir for 30 min until gas evolution ceases and the solution becomes clear.

    • Add 4,4-Difluorocyclohexanone (1.0 eq) dissolved in THF dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (0-20% EtOAc in Hexanes) to yield the ethyl ester .

  • Saponification:

    • Dissolve the ethyl ester in a mixture of THF:MeOH:Water (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

    • Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH ~2.

    • Extract the precipitate with EtOAc.[2] Wash with brine, dry, and concentrate to yield the free acid as a white solid.

Protocol B: Microsomal Stability Assay

Objective: Validate the metabolic stability of the new analog compared to the non-fluorinated control.

Materials:

  • Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH regenerating system.

  • Test Compounds: (4,4-Difluoro-cyclohexylidene)-acetic acid analog vs. Cyclohexylacetic acid analog.

Procedure:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Test Compound (1 µM). Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

    • Time points: 0, 5, 15, 30, 60 min.

  • Quenching: At each time point, transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The difluoro-analog should show a >2-fold reduction in

      
       compared to the non-fluorinated cyclohexyl analog.
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem Compound Summary. (2023). 2-(4,4-Difluorocyclohexylidene)acetic acid (CID 53420743). National Center for Biotechnology Information.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Context on rigidified bioisosteres).

Sources

reagents for synthesizing fluorinated cyclohexylidene acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of Fluorinated Cyclohexylidene Acetic Acids

Executive Summary

Fluorinated saturated chemical architectures are increasingly critical in modern drug discovery. Fluorinated cyclohexylidene acetic acids serve as metabolically stable bioisosteres and are key intermediates in the synthesis of tyrosylprotein sulfotransferase 2 (TPST2) inhibitors for immuno-oncology[1] and cycloalkyl-substituted pyrimidinediones[2]. This application note provides a comprehensive, self-validating methodology for synthesizing these compounds, focusing on the Horner-Wadsworth-Emmons (HWE) olefination of fluorocyclohexanones followed by mild saponification[3].

Mechanistic Rationale & Reagent Selection Guide

The synthesis relies on a robust two-step sequence: (1) HWE olefination to form an


-unsaturated ester, and (2) base-catalyzed hydrolysis to yield the free carboxylic acid[2],[4].
  • Phosphonate Reagents : Triethyl phosphonoacetate (TEPA) is preferred over trimethyl phosphonoacetate (TMPA). TEPA exhibits lower volatility, higher bench stability, and generates a water-soluble diethyl phosphate byproduct that is easily removed during aqueous workup.

  • Base Selection (Causality) : The choice of base in the HWE reaction dictates the yield and purity profile.

    • Sodium Hydride (NaH): The standard choice for robust substrates like 4,4-difluorocyclohexanone. It provides irreversible deprotonation of TEPA, driving the formation of the highly nucleophilic phosphonate carbanion while minimizing reversible aldol-type side reactions[2].

    • Lithium Hexamethyldisilazide (LiHMDS): For highly base-sensitive substrates (e.g., 2-fluorocyclohexanone), strong nucleophilic bases can cause unwanted dehydrofluorination or enolization of the ketone. LiHMDS at -78 °C provides a kinetically controlled, non-nucleophilic environment that suppresses these degradation pathways.

  • Saponification Reagents : Alkali hydroxides such as KOH or LiOH in a mixed solvent system (THF/MeOH/H

    
    O) are strictly recommended[4]. LiOH provides a milder pH environment compared to NaOH, which prevents the base-catalyzed migration (isomerization) of the exocyclic double bond into the cyclohexane ring—a common failure point in these syntheses.
    

Reaction Workflow Diagram

SynthesisWorkflow Ketone 4,4-Difluorocyclohexanone (Starting Material) HWE Horner-Wadsworth-Emmons Olefination (THF, 0°C to RT) Ketone->HWE Reagent Triethyl Phosphonoacetate (TEPA) Reagent->HWE Base NaH or LiHMDS (Base) Base->HWE Ester Ethyl 2-(4,4-difluoro- cyclohexylidene)acetate HWE->Ester 85-95% Yield Hydrolysis Saponification (LiOH, THF/MeOH/H2O, RT) Ester->Hydrolysis Product 2-(4,4-Difluorocyclohexylidene) acetic acid Hydrolysis->Product >90% Yield

Figure 1: Two-step synthesis workflow for fluorinated cyclohexylidene acetic acids.

Quantitative Data Summaries

Table 1: Optimization of HWE Conditions for Various Fluorocyclohexanones

SubstrateReagentBaseSolvent / TempYield (%)E/Z Ratio
4,4-DifluorocyclohexanoneTEPA (1.2 eq)NaH (1.3 eq)THF / 0 °C to RT92%N/A (Symmetric)
4-FluorocyclohexanoneTEPA (1.2 eq)NaH (1.3 eq)THF / 0 °C to RT88%~1:1
3-FluorocyclohexanoneTEPA (1.2 eq)LiHMDS (1.2 eq)THF / -78 °C to RT76%~2:1
2-FluorocyclohexanoneTEPA (1.2 eq)LiHMDS (1.2 eq)THF / -78 °C to RT65%>5:1

Note: Asymmetric fluorocyclohexanones yield E/Z isomeric mixtures requiring chromatographic separation prior to downstream coupling.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4,4-difluorocyclohexylidene)acetate

Objective: Convert 4,4-difluorocyclohexanone to the corresponding


-unsaturated ester via HWE olefination[2].
  • Preparation of the Phosphonate Carbanion :

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.30 equiv) in anhydrous THF (0.5 M relative to ketone) under an inert argon atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add Triethyl phosphonoacetate (TEPA, 1.20 equiv) dropwise over 15 minutes. Causality: Slow addition controls the exothermic deprotonation and prevents localized heating, which can degrade the reagent.

    • Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete carbanion formation.

  • Ketone Addition :

    • Dissolve 4,4-difluorocyclohexanone (1.00 equiv) in a minimal volume of anhydrous THF.

    • Add the ketone solution dropwise to the carbanion mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

  • Quenching and Extraction :

    • Quench the reaction carefully with saturated aqueous NH

      
      Cl to neutralize any unreacted base.
      
    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Quality Control & Validation :

    • Purify via flash column chromatography (silica gel, 5–10% EtOAc in petroleum ether).

    • Self-Validation: TLC (10% EtOAc/Hexane) must show a UV-active spot (due to the conjugated ester) at R

      
       ~ 0.6. 
      
      
      
      H NMR (CDCl
      
      
      ) must show a characteristic olefinic singlet at ~5.7 ppm.
Protocol 2: Saponification to 2-(4,4-Difluorocyclohexylidene)acetic acid

Objective: Mild hydrolysis of the ester to the target carboxylic acid without double-bond migration[4].

  • Reaction Setup :

    • Dissolve Ethyl 2-(4,4-difluorocyclohexylidene)acetate (1.00 equiv) in a 2:1:1 mixture of THF/MeOH/H

      
      O (0.2 M concentration). Causality: This specific solvent ratio ensures complete dissolution of both the lipophilic ester and the hydrophilic inorganic base, facilitating a homogeneous reaction.
      
  • Hydrolysis :

    • Add Lithium hydroxide monohydrate (LiOH·H

      
      O, 3.00 equiv) or KOH in one portion.
      
    • Stir the mixture at room temperature for 4–6 hours. Causality: Avoid heating above 40 °C to prevent thermodynamic double-bond isomerization into the ring.

  • Workup and Isolation :

    • Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Dilute the remaining aqueous phase with water and wash once with Diethyl Ether to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1 M HCl. Causality: Precise acidification protonates the carboxylate, causing the target acid to precipitate out of the aqueous phase.

    • Extract the acidified aqueous layer three times with EtOAc.

    • Wash the combined organic extracts with brine, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the pure product as a white solid.
  • Quality Control & Validation :

    • Self-Validation: LC-MS should confirm the exact mass (e.g., [M-H]

      
       = 175.1 for the 4,4-difluoro derivative). 
      
      
      
      H NMR (DMSO-
      
      
      ) should reveal the disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) and the appearance of a broad carboxylic acid OH exchangeable proton >12.0 ppm.

References[3] Title: 1283717-77-0 | 2-(4,4-Difluorocyclohexylidene)acetic acid

Sources

Application Note: Horner-Wadsworth-Emmons Olefination of 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a premier tactic in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and dictate target binding conformations. 4,4-Difluorocyclohexanone serves as a highly valuable, commercially available fluorinated building block for these endeavors[1].

Transforming its carbonyl group into an exocyclic alkene via the Horner-Wadsworth-Emmons (HWE) reaction provides a robust, stereochemically unambiguous handle for downstream functionalization. This application note details the mechanistic rationale, stereoelectronic influences, and a field-validated protocol for the olefination of 4,4-difluorocyclohexanone using triethyl phosphonoacetate (TEPA).

Mechanistic Rationale & Stereoelectronic Effects

The HWE reaction is heavily favored over the classic Wittig olefination in pharmaceutical synthesis due to its superior atom economy and the generation of water-soluble phosphate byproducts[2]. When applied to 4,4-difluorocyclohexanone, several unique stereoelectronic factors govern the reaction pathway:

  • Carbanion Generation: The sequence initiates with the deprotonation of the

    
    -proton of TEPA by a strong base (typically Sodium Hydride, NaH). This generates a highly nucleophilic, resonance-stabilized phosphonate carbanion.
    
  • Electrophilic Activation by Fluorine: The gem-difluoro group at the C4 position exerts a potent

    
    -electron-withdrawing inductive effect across the cyclohexane framework. This significantly enhances the electrophilicity of the C1 carbonyl carbon compared to an unfluorinated cyclohexanone, accelerating the initial nucleophilic attack[3].
    
  • Conformational Dynamics: The 4,4-difluoro motif alters the chair-chair interconversion dynamics of the ring, heavily influencing its conformational equilibrium[4]. The phosphonate carbanion attacks the highly electrophilic carbonyl carbon, forming a transient betaine intermediate that rapidly collapses into a four-membered oxaphosphetane ring.

  • Cycloreversion (Elimination): The oxaphosphetane intermediate undergoes a stereospecific syn-elimination (cycloreversion). This irreversible step yields the target

    
    -unsaturated ester (ethyl 2-(4,4-difluorocyclohexylidene)acetate) and sodium diethyl phosphate.
    

Pathway Visualization

HWE_Mechanism TEPA Triethyl phosphonoacetate (TEPA) Carbanion Phosphonate Carbanion [Nucleophile] TEPA->Carbanion - H₂ gas Base NaH (Base) Deprotonation Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Ketone 4,4-Difluorocyclohexanone [Electrophile] Ketone->Oxaphosphetane Carbonyl Addition Product Ethyl 2-(4,4-difluoro- cyclohexylidene)acetate Oxaphosphetane->Product Cycloreversion (syn-elimination) Byproduct Sodium diethyl phosphate (Water-soluble) Oxaphosphetane->Byproduct

Figure 1: HWE olefination mechanism of 4,4-difluorocyclohexanone via oxaphosphetane intermediate.

Quantitative Data & Reagent Parameters

For optimal conversion, strict stoichiometric control and anhydrous conditions are required. Table 1 outlines the parameters for a standard 10 mmol scale reaction.

Table 1: Reaction Stoichiometry & Physicochemical Properties

ComponentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4,4-Difluorocyclohexanone Electrophile134.121.001.34 g
Triethyl phosphonoacetate HWE Reagent224.191.102.47 g (2.18 mL)
Sodium Hydride (60% w/w) Base24.001.200.48 g
Anhydrous THF Solvent72.11N/A50.0 mL (0.2 M)

Table 2: Base Selection Matrix for HWE Olefination

BasepKa (Conjugate Acid)Reaction RateByproduct ProfileExpert Recommendation
NaH ~35 (H₂)FastH₂ gasPrimary choice. Irreversible deprotonation; clean profile.
LiHMDS 26 (Amine)Very FastHMDSAAlternative for highly base-sensitive substrates.
K₂CO₃ 10.3 (Bicarbonate)SlowH₂O, CO₂Mild conditions; requires elevated temperatures or longer times.

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.

Phase 1: Carbanion Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N₂).

  • Base Washing: Add 0.48 g of NaH (60% dispersion in mineral oil, 12.0 mmol). Wash the NaH with anhydrous hexanes (2 × 5 mL), allowing the solid to settle before carefully decanting the supernatant via syringe.

    • Causality: Removing the mineral oil ensures precise stoichiometric generation of the carbanion and prevents lipophilic impurities from co-eluting with the final product during chromatography.

  • Suspension: Suspend the washed NaH in 30 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Add 2.18 mL of TEPA (11.0 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will bubble vigorously as hydrogen gas is evolved. Complete cessation of gas evolution and the transition to a clear or slightly yellow homogeneous solution indicates quantitative carbanion generation.

Phase 2: Nucleophilic Addition
  • Ketone Addition: Dissolve 1.34 g of 4,4-difluorocyclohexanone (10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C over 15 minutes.

    • Causality: Dropwise addition controls the exotherm and suppresses potential side reactions. The highly electrophilic nature of the fluorinated ketone ensures rapid initial attack[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Eluent: 80:20 Hexanes:EtOAc). The starting ketone is UV-inactive but stains weakly with KMnO₄. The product alkene will be strongly UV-active (due to the conjugated ester system) and will stain bright yellow/brown with KMnO₄.

Phase 3: Quench & Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize excess NaH without risking the base-catalyzed hydrolysis of the newly formed ethyl ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Causality: The sodium diethyl phosphate byproduct partitions entirely into the aqueous phase, effectively bypassing the tedious purification associated with triphenylphosphine oxide in Wittig reactions[2].

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 95:5 to 90:10 Hexanes:EtOAc) to afford the pure ethyl 2-(4,4-difluorocyclohexylidene)acetate.

References

  • Lack, R. E., Ganter, C., Roberts, J. D. "Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluorocyclohexanone and 6,6-difluoro-cis-decal-2-ones." Journal of the American Chemical Society. URL:[Link]

Sources

Application Note: A Guide to Incorporating the 4,4-Difluorocyclohexylidene Motif into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. Peptidomimetics offer a robust strategy to overcome these limitations by introducing non-natural structural elements that mimic or constrain peptide secondary structures. This guide provides a detailed technical overview and step-by-step protocols for the synthesis and incorporation of the 4,4-difluorocyclohexylidene motif into peptide backbones. This unique moiety serves as a rigid, gem-difluorinated dipeptide isostere, designed to enforce specific backbone torsions, enhance metabolic stability, and introduce a sensitive ¹⁹F NMR probe for conformational analysis. We will cover the synthesis of the key building block, its integration into solid-phase peptide synthesis (SPPS), and methods for structural characterization.

The Strategic Advantage of the 4,4-Difluorocyclohexylidene Motif

Peptides are exquisite signaling molecules, but their translation into effective therapeutics is a significant challenge. Their amide backbones are susceptible to rapid cleavage by proteases, and their inherent flexibility means that only a small fraction of the conformational ensemble may be active, representing a substantial entropic penalty upon binding to a target receptor.

The core principle of peptidomimetic design is to retain the essential pharmacophoric elements of a native peptide while engineering a more drug-like scaffold.[1] The 4,4-difluorocyclohexylidene moiety is a powerful tool in this endeavor for several key reasons:

  • Conformational Rigidity: The sp²-hybridized exocyclic carbon and the fixed chair-like conformation of the cyclohexane ring act as a rigid scaffold. When used to replace a dipeptide unit (e.g., Gly-Xaa), it severely restricts the local backbone dihedral angles (φ and ψ), effectively "locking" the peptide into a desired conformation, which can lead to a significant increase in binding affinity.

  • Metabolic Stability: The replacement of a scissile amide bond with a stable carbon-carbon double bond renders the motif impervious to proteolytic degradation at that position. Furthermore, the gem-difluoro group can shield adjacent sites from enzymatic attack by sterically blocking access and altering local electronic properties.[2]

  • Modulation of Physicochemical Properties: Fluorine is a unique bioisostere for hydrogen but with profound electronic differences.[2] The highly polarized C-F bonds of the CF₂ group can modulate properties such as lipophilicity (LogP), pKa of nearby functional groups, and membrane permeability, offering fine control over the pharmacokinetic profile of the resulting molecule.[3]

  • A Sensitive ¹⁹F NMR Probe: The two fluorine atoms are diastereotopic, meaning they exist in distinct chemical environments (pseudo-axial and pseudo-equatorial). This results in separate, sensitive signals in a ¹⁹F NMR spectrum, providing a direct and powerful window into the local conformation and dynamics of the peptide without the spectral crowding of ¹H NMR.[4][5]

Synthesis of the Key Building Block

The successful incorporation of the motif begins with the robust synthesis of an Fmoc-protected amino acid derivative suitable for solid-phase synthesis. The overall strategy involves the synthesis of the key intermediate, 4,4-difluorocyclohexanone, followed by a Horner-Wadsworth-Emmons olefination to construct the exocyclic double bond and subsequent functionalization.

G cluster_0 Protocol 2.1: Ketone Synthesis cluster_1 Protocol 2.2-2.3: Olefination cluster_2 Protocol 2.4: Functionalization & Protection A 1,4-Cyclohexanedione monoethylene ketal B 1,4-Cyclohexanedione mono-2,2-dimethylpropane-1,3-diyl acetal A->B Neopentyl glycol, TsOH C 4,4-Difluorocyclohexanone mono-2,2-dimethylpropane-1,3-diyl acetal B->C Deoxofluor® D 4,4-Difluorocyclohexanone C->D aq. HCl G Ethyl 2-(4,4-difluorocyclohexylidene)acetate D->G Horner-Wadsworth-Emmons E Triethyl phosphonoacetate F Phosphonate Anion E->F NaH, THF F->G H 2-(4,4-Difluorocyclohexylidene)acetic acid G->H LiOH I α-Bromo-2-(4,4-difluorocyclohexylidene)acetic acid H->I NBS, HBr J α-Azido-2-(4,4-difluorocyclohexylidene)acetic acid I->J NaN₃ K α-Amino-2-(4,4-difluorocyclohexylidene)acetic acid J->K H₂, Pd/C L Fmoc-Protected Building Block K->L Fmoc-OSu

Figure 1. Synthetic workflow for the Fmoc-protected 4,4-difluorocyclohexylidene building block.
Protocol 2.1: Synthesis of 4,4-Difluorocyclohexanone

This protocol is adapted from established deoxofluorination procedures. The starting material, 1,4-cyclohexanedione, is first mono-protected to prevent reaction at both carbonyls.

  • Mono-protection: To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equiv.) in toluene, add neopentyl glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux with a Dean-Stark trap until water evolution ceases. After cooling, wash the organic phase with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the neopentyl acetal.

  • Fluorination: Caution: Deoxofluorination reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment. Dissolve the protected ketone (1 equiv.) in dry dichloromethane (DCM) and cool to 0 °C. Add Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Suspend the crude fluorinated acetal in a 20% aqueous HCl solution and heat to 100 °C with vigorous stirring for 3-4 hours.[6] Cool the reaction to room temperature, saturate the aqueous phase with NaCl, and extract with DCM (3x). The combined organic layers are washed, dried, and carefully concentrated to yield 4,4-difluorocyclohexanone, which is a low-melting solid.[6][7]

Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction provides a reliable method for forming the exocyclic double bond with high (E)-selectivity, where the larger substituent on the phosphonate reagent is oriented away from the ring.[8][9]

  • Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and wash with dry hexanes to remove the oil. Suspend the NaH in dry tetrahydrofuran (THF). Cool to 0 °C. Add triethyl phosphonoacetate (1.1 equiv.) dropwise via syringe. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Olefination: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of 4,4-difluorocyclohexanone (1 equiv.) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product, ethyl 2-(4,4-difluorocyclohexylidene)acetate, can be purified by flash column chromatography.

Protocol 2.3: Building Block Finalization (Functionalization & Protection)

This multi-step process converts the acetate into a final, Fmoc-protected building block.

  • Saponification: Dissolve the purified ester from Protocol 2.2 in a THF/water mixture (e.g., 3:1) and add lithium hydroxide (LiOH, 2-3 equiv.). Stir at room temperature until TLC or LC-MS analysis indicates complete conversion to the carboxylic acid. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield 2-(4,4-difluorocyclohexylidene)acetic acid.[10]

  • Alpha-Bromination: Following a standard Hell-Volhard-Zelinsky type reaction, convert the carboxylic acid to its α-bromo derivative using N-bromosuccinimide (NBS) and a catalytic amount of HBr.

  • Azide Displacement: Dissolve the α-bromo acid in a suitable solvent like DMF and treat with sodium azide (NaN₃). Heat the reaction gently (e.g., 50-60 °C) to facilitate the Sₙ2 displacement of bromide to yield the α-azido acid.

  • Reduction to Amine: The azide is reduced to the primary amine. A common method is catalytic hydrogenation: dissolve the α-azido acid in methanol or ethanol and hydrogenate over a palladium on carbon catalyst (10% Pd/C) under an H₂ atmosphere.

  • Fmoc Protection: Dissolve the crude α-amino acid in a 10% aqueous sodium carbonate solution. Cool to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 equiv.) in dioxane.[11] Stir vigorously overnight, allowing the reaction to warm to room temperature. Perform a standard acidic workup to isolate the final Fmoc-protected building block, which can then be purified by chromatography.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

With the custom building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[12] The key considerations are ensuring complete coupling of this sterically hindered amino acid and monitoring the reaction progress.

spss_cycle start Start (Resin-AA₁) deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Coupling (Fmoc-AA₂-OH, Activator, Base in DMF) wash1->couple wash2 4. DMF Wash couple->wash2 check End of Sequence? wash2->check check->deprotect No cleave Cleavage & Deprotection (TFA Cocktail) check->cleave Yes peptide Purified Peptide cleave->peptide

Figure 2. The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.1: Manual SPPS Coupling of the 4,4-Difluorocyclohexylidene Building Block

This protocol assumes a 0.1 mmol scale synthesis on a standard resin (e.g., Rink Amide for a C-terminal amide).

  • Resin Preparation: Place the resin-bound peptide with its free N-terminal amine in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Activation of the Building Block: This step is critical due to the steric bulk of the monomer. In a separate vial, dissolve the Fmoc-protected 4,4-difluorocyclohexylidene amino acid (4 equiv., 0.4 mmol) and an aminium-based coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 equiv.) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol). Allow the solution to pre-activate for 5-10 minutes.

    • Causality: Standard carbodiimide activators (like DIC) may be too slow for such a hindered building block. HATU provides a highly reactive activated ester, ensuring a more efficient coupling and minimizing side reactions like racemization.[12]

  • Coupling Reaction: Drain the DMF from the resin. Add the activated amino acid solution to the resin. Agitate the vessel at room temperature. The coupling time should be extended compared to standard amino acids; 2-4 hours is a good starting point.

  • Monitoring: After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.

  • Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Physicochemical and Structural Characterization

After synthesis and purification (typically by reverse-phase HPLC), a full characterization is required to confirm the identity and analyze the structural impact of the incorporated motif.

PropertyExpected Impact of 4,4-Difluorocyclohexylidene MotifRationale
LogP IncreaseFluorine is more lipophilic than hydrogen, generally increasing the overall hydrophobicity of the molecule.[3]
Metabolic Stability Significant IncreaseThe C=C bond is non-hydrolyzable by proteases. The CF₂ group provides steric and electronic shielding to adjacent amide bonds.
Conformational Entropy Significant DecreaseThe rigid ring and exocyclic double bond lock local dihedral angles, reducing the number of accessible low-energy conformations.
¹⁹F NMR Signature Two distinct signalsThe pseudo-axial and pseudo-equatorial fluorine atoms are in different chemical environments, providing a sensitive probe for conformational analysis.[4][13]
Conformational Analysis by NMR Spectroscopy

NMR is the most powerful tool for analyzing the solution-state structure of these peptidomimetics.

  • ¹H NMR: Standard 2D experiments like COSY, TOCSY, and NOESY can be used to assign protons and derive distance restraints. Key NOEs between the cyclohexyl protons and adjacent amino acid residues can help define the overall peptide fold.

  • ¹⁹F NMR: This is the key experiment. A simple 1D ¹⁹F NMR spectrum will immediately confirm the incorporation of the motif. The chemical shifts of the two fluorine signals are highly sensitive to their local environment.[5] Changes in these shifts upon binding to a target, or in different solvents, can report on conformational changes. Furthermore, ¹H-¹⁹F NOE (HOESY) experiments can reveal through-space proximities between the fluorine atoms and specific protons in the peptide, providing crucial long-range distance restraints for structure calculation.[13][14]

Application Case Study: Constraining a β-Turn

β-turns are critical secondary structure elements involved in molecular recognition. However, they are often flexible. A common strategy to enhance bioactivity is to replace a flexible dipeptide unit within a turn, such as Gly-Ser, with a rigid mimetic.

G cluster_0 Native Bioactive Peptide cluster_1 Constrained Peptidomimetic a ...-AAᵢ₋₁- b Gly-Ser c -AAᵢ₊₂-... e [4,4-F₂-Chx=Ser] b->e Replace flexible dipeptide unit d ...-AAᵢ₋₁- f -AAᵢ₊₂-...

Figure 3. Replacing a flexible dipeptide in a β-turn with the rigid mimetic.

By replacing the Gly-Ser unit with our (α-Amino-2-(4,4-difluorocyclohexylidene)acetic acid)-Ser sequence, we achieve two primary goals:

  • Pre-organization: The mimetic forces the backbone into a conformation that closely resembles an ideal β-turn. This reduces the entropic cost of binding, which can translate directly to higher affinity for the target receptor.

  • Proteolytic Resistance: The native peptide would be susceptible to cleavage at the Gly-Ser amide bond. The peptidomimetic is completely stable at this position, leading to a significantly longer biological half-life.

Conclusion

The 4,4-difluorocyclohexylidene motif is a highly versatile and powerful tool for modern peptidomimetic design. Its incorporation offers a multifaceted approach to improving peptide-based drug candidates by rigidly constraining their conformation, enhancing their metabolic stability, and fine-tuning their physicochemical properties. The synthetic protocols and analytical strategies outlined in this guide provide a clear pathway for researchers to leverage this unique building block in their drug discovery programs, paving the way for more potent and durable peptide therapeutics.

References

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Kwon, Y. U., & Lee, K. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2955. [Link]

  • McKerlie, F., & Perera, S. (1998). Solid phase synthesis of cyclic peptides: model studies involving i-(i+4) side chain-to-side chain cyclisation. Journal of peptide science : an official publication of the European Peptide Society, 4(6), 411–414. [Link]

  • Wikipedia. (2023, December 28). Horner–Wadsworth–Emmons reaction. [Link]

  • Anderson, J. E., & Roberts, J. D. (1968). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. Journal of the American Chemical Society, 90(15), 4186–4190. [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. [Link]

  • Leiden University. (2025, June 29). Synthesis of cyclic peptides as bioconjugation platforms. [Link]

  • ChemBK. (2024, April 9). 4,4-Difluorocyclohexanone(WX900093). [Link]

  • Giard, T., et al. (2007). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Organic & Biomolecular Chemistry, 5(19), 3143-3150. [Link]

  • Karageorgis, G., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-130. [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons reaction [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Linclau, B., et al. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 89(6), 3568–3577. [Link]

  • Karageorgis, G., et al. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(4), 1445-1457. [Link]

  • G. A. C. (2022). Non-Canonical Building Blocks Extend the Peptide Alphabet. Peptide Synthesis Blog. [Link]

  • Koder, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fletcher, M. D., & Campbell, M. M. (1998). Peptidomimetics, a synthetic tool of drug discovery. Chemical reviews, 98(2), 763–796. [Link]

Sources

Application Note: Precision Hydrolysis of Cyclohexylidene Esters to Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


 isomerization.
Audience:  Medicinal Chemists, Process Development Scientists.

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Deconjugation Trap"

In drug development—particularly in the synthesis of gabapentinoids (e.g., Gabapentin) and other neuroactive agents—Cyclohexylideneacetic acid (1) is a critical intermediate. It is typically accessed via the hydrolysis of its ester precursor, Ethyl cyclohexylideneacetate (2) .

However, this hydrolysis presents a specific mechanistic challenge: Isomerization . Under standard saponification conditions (strong base/heat), the exocyclic double bond (


-unsaturated) is prone to migrating into the ring to form the thermodynamically favored 1-Cyclohexenylacetic acid (3)  (

-unsaturated). This "endo" isomer is often a dead-end impurity that fails to undergo the subsequent Michael addition reactions required for the target pharmacophore.
The Solution: Orthogonal Hydrolysis Strategies

This guide details three protocols to hydrolyze cyclohexylidene esters while retaining the integrity of the exocyclic double bond.

  • Acid-Mediated Hydrolysis: Utilizing acetic acid as a solvent to buffer the reaction and prevent enolate formation.

  • Enzymatic Hydrolysis (Green Chemistry): Using Pig Liver Esterase (PLE) for kinetic resolution under neutral conditions.

  • Mild Chemical Saponification: A lithium hydroxide (LiOH) protocol optimized for low-temperature cleavage.

Part 2: Mechanistic Insight & Pathway Visualization

The primary failure mode in this chemistry is the formation of the dienolate intermediate during basic hydrolysis. If the base strength or temperature is too high, the protonation of the dienolate occurs at the


-carbon rather than the 

-carbon, locking the double bond inside the ring.
Pathway Diagram (DOT)

IsomerizationPathway Ester Ethyl Cyclohexylideneacetate (Starting Material) Enolate Dienolate Intermediate (Resonance Stabilized) Ester->Enolate OH- / Heat (Deprotonation) ExoAcid Cyclohexylideneacetic Acid (Target: Exo-isomer) Ester->ExoAcid Acidic Hydrolysis (No Enolate Formed) Enolate->ExoAcid Protonation at u03b3-carbon (Kinetic Control) EndoAcid 1-Cyclohexenylacetic Acid (Impurity: Endo-isomer) Enolate->EndoAcid Protonation at u03b1-carbon (Thermodynamic Control)

Figure 1: Mechanistic divergence during hydrolysis. Acidic conditions (Blue arrow) bypass the enolate risk entirely.

Part 3: Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (The Robust Standard)

Best for: Large-scale synthesis where enzymatic cost is prohibitive and substrates are stable to acid.

This method utilizes glacial acetic acid as a co-solvent. The high concentration of weak acid ensures that the pH never rises to the point where the


-proton can be abstracted, effectively suppressing isomerization.

Reagents:

  • Ethyl cyclohexylideneacetate (1.0 eq)

  • Glacial Acetic Acid (Solvent, 5 vol)

  • Hydrochloric Acid (6M aqueous, 2.0 eq)

  • Water (2 vol)

Protocol:

  • Setup: Charge a round-bottom flask with Ethyl cyclohexylideneacetate.

  • Solvation: Add Glacial Acetic Acid (5 mL per gram of ester). Stir to dissolve.

  • Initiation: Add 6M HCl dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C (Do not reflux vigorously, as high heat can still promote thermal isomerization). Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Target Time: 4–6 hours.

  • Workup:

    • Cool to 0°C.

    • Dilute with cold water (10 vol). The product may precipitate as a white solid.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexane/Ether is preferred over column chromatography to avoid silica-induced isomerization.

Method B: Enzymatic Hydrolysis (High Precision)

Best for: High-value intermediates or when stereochemical integrity is paramount.

Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can hydrolyze the ester bond under essentially neutral conditions (pH 7.0–7.5), completely avoiding the basicity required for enolate formation.

Reagents:

  • Ethyl cyclohexylideneacetate (100 mg)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Pig Liver Esterase (PLE) (150 units/mmol ester)

  • Acetone (Co-solvent, <5% v/v)

Protocol:

  • Preparation: Suspend the ester in Phosphate Buffer. If solubility is poor, add Acetone (max 5% of total volume).

  • Addition: Add PLE enzyme powder.

  • Incubation: Stir gently at 30°C .

    • pH Control: The pH will drop as acetic acid derivatives are released. Maintain pH 7.5 by automated addition of 0.1 M NaOH (pH-stat) or manual addition every 30 mins.

  • Termination: Once base consumption ceases (approx. 24h), acidify to pH 2 with 1M HCl.

  • Extraction: Extract immediately with Ethyl Acetate.

  • Yield: Typically >90% retention of the exo double bond.

Method C: Low-Temperature LiOH Saponification

Best for: Labs without enzyme access requiring a faster reaction than acid hydrolysis.

Lithium Hydroxide is less basic and more nucleophilic than NaOH, allowing for hydrolysis at lower temperatures where the energy barrier for isomerization is not overcome.

Protocol:

  • Dissolve ester in THF:Water (4:1) .

  • Cool solution to 0°C (Ice bath).

  • Add LiOH·H₂O (1.2 eq) in one portion.

  • Stir at 0°C for 4 hours. Do not warm to RT.

  • Quench by pouring into cold 1M HCl.

Part 4: Data Analysis & Quality Control

Distinguishing the Isomers

It is vital to confirm the position of the double bond before proceeding to the next synthetic step (e.g., Gabapentin synthesis).

FeatureCyclohexylideneacetic Acid (Target )1-Cyclohexenylacetic Acid (Impurity )
Structure Exocyclic Double Bond (

)
Endocyclic Double Bond (

)
¹H NMR (Vinyl) Singlet at ~5.8 ppm (1H)Triplet at ~5.5 ppm (1H)
¹H NMR (Allylic) Multiplet at ~2.2 ppm (4H)Multiplet at ~2.0 ppm (4H)
UV Vis

~220 nm (Conjugated)

<200 nm (Non-conjugated)
Stability Kinetic ProductThermodynamic Product
Comparison of Methods
ParameterMethod A: Acidic (AcOH)Method B: Enzymatic (PLE)Method C: Basic (LiOH)
Isomeric Purity High (95%+)Very High (99%+)Moderate (85-95%)
Yield 80-90%70-85%90-95%
Reaction Time 4-6 Hours12-24 Hours2-4 Hours
Scalability ExcellentPoor (Cost)Good
Risk Acid-sensitive groupsEnzyme denaturationIsomerization if warmed

Part 5: Workflow Visualization

Workflow Start Start: Ethyl Cyclohexylideneacetate Decision Select Method based on Scale/Purity Start->Decision MethodA Method A: Acidic (AcOH/HCl, 60°C) Decision->MethodA Scale > 10g MethodB Method B: Enzymatic (PLE, pH 7.5, 30°C) Decision->MethodB Scale < 1g High Purity Req QC QC: 1H NMR Check (Look for 5.8 ppm Singlet) MethodA->QC MethodB->QC QC->MethodA Fail (Reprocess/Recryst) Product Pure Cyclohexylideneacetic Acid QC->Product Pass (>95% Exo)

Figure 2: Decision tree for selecting the optimal hydrolysis protocol.

References

  • Preparation of Ethyl Cyclohexylideneacetate: Wadsworth, W. S.; Emmons, W. D.[1] "Ethyl Cyclohexylideneacetate."[1] Organic Syntheses, 1965 , 45, 44. [Link]

  • Isomerization Risks in Hydrolysis: Kon, G. A. R.; Linstead, R. P. "The Chemistry of the Three-Carbon System. Part XIX. The dissociation constants of some cyclohexylidene-acetic acids." Journal of the Chemical Society, 1929 , 1269-1273. [Link]

  • Enzymatic Hydrolysis Applications: Ohno, M.; Otsuka, M. "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase." Organic Reactions, 1989 , 37, 1. [Link]

  • Gabapentin Precursor Synthesis: Griffiths, G., et al. "Novel Syntheses of Gabapentin via Addition of Hydrocyanic Acid to Cyclohexylidene Malonate." Helvetica Chimica Acta, 1991 , 74, 309. [Link]

Sources

Troubleshooting & Optimization

improving yield of Horner-Wadsworth-Emmons reaction with fluorinated ketones

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Fluorinated Ketone Substrates

Ticket Subject: Improving Yield & Selectivity of Horner-Wadsworth-Emmons (HWE) Reaction with Trifluoromethyl Ketones Assigned Specialist: Senior Application Scientist Status: Open Urgency: High

Executive Summary

You are encountering low yields or poor stereocontrol when reacting trifluoromethyl ketones (TFMKs) or similar fluorinated substrates in HWE olefinations. This is a known deviation from standard aldehyde behavior.[1] The electron-withdrawing nature of the


 group creates two competing failure modes: thermodynamic hydration  (rendering the ketone inactive) and intermediate stabilization  (preventing olefin elimination).

This guide provides three validated protocols to override these thermodynamic sinks.

Module 1: Pre-Reaction Diagnostics (The Hydrate Trap)

The Problem: Unlike standard ketones, TFMKs exist primarily as hydrates (


-diols) or hemiacetals in the presence of trace moisture or alcoholic solvents.
The Symptom:  You add the base, it deprotonates the hydrate (consuming the base), and no olefination occurs.
Protocol A: Substrate Activation (Mandatory Pre-Step)

Before attempting any HWE reaction, you must shift the equilibrium from the hydrate to the reactive carbonyl.

  • Solvent Selection: Do NOT use commercial "anhydrous" solvents without verification. TFMKs are hygroscopic sponges.

  • Azeotropic Drying:

    • Dissolve the fluorinated ketone in Toluene.

    • Reflux with a Dean-Stark trap for 1-2 hours.

    • Concentrate under Argon.

  • Chemical Drying (Alternative):

    • Store the ketone over activated 4Å Molecular Sieves for 12 hours prior to use.

    • Critical Check: Run a

      
      -NMR. The hydrate typically appears upfield (approx -83 to -85 ppm) relative to the free ketone (approx -75 to -80 ppm). Do not proceed until the hydrate peak is <5%. 
      
Module 2: Achieving E-Selectivity (The Kinetic Solution)

Target: Formation of E-alkenes (Trans). Recommended System: Masamune-Roush Conditions (DBU/LiCl).[2][3]

Why this works: Strong bases like NaH or KHMDS can cause haloform-type cleavage of the


 group or polymerization. The mild DBU/LiCl system activates the phosphonate via chelation without destroying the sensitive fluorinated substrate.
Experimental Protocol (Standardized)
ReagentEquivalentsRole
Triethyl phosphonoacetate1.2 - 1.5 eqHWE Reagent
LiCl (Anhydrous)1.5 - 2.0 eqChelation/Lewis Acid
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.2 - 1.5 eqMild Base
Acetonitrile (MeCN) or THFSolventMedium

Step-by-Step:

  • Preparation: Flame-dry LiCl under vacuum (Critical: LiCl is extremely hygroscopic; wet LiCl kills the reaction).

  • Mixing: Suspend LiCl in dry MeCN (or THF). Add the phosphonate and cool to 0°C.

  • Activation: Add DBU dropwise. Stir for 15-30 mins. The solution should be clear/faintly cloudy.

  • Addition: Add the dried fluorinated ketone (from Module 1).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Note: If conversion is low after 4h, do NOT heat. Add 0.5 eq more LiCl/DBU. Heating TFMKs with base promotes side reactions.

Module 3: Achieving Z-Selectivity (The Still-Gennari Modification)

Target: Formation of Z-alkenes (Cis). Recommended System: Bis(trifluoroethyl) phosphonates + KHMDS/18-Crown-6.

The Mechanism: The electron-withdrawing fluoroethoxy groups on the phosphonate destabilize the oxaphosphetane intermediate, forcing a rapid elimination that preserves the kinetic Z-selectivity.

Experimental Protocol
ReagentEquivalentsRole
Still-Gennari Phosphonate1.1 eqZ-Selective Reagent
18-Crown-61.5 eqK+ Sequestration (Increases reactivity)
KHMDS (0.5M in Toluene)1.05 eqStrong, Bulky Base
THFSolventCryogenic Solvent

Step-by-Step:

  • Dissolution: Dissolve the Still-Gennari phosphonate and 18-Crown-6 in THF. Cool to -78°C .

  • Deprotonation: Add KHMDS slowly. Stir for 30 mins at -78°C.

  • Addition: Add the dried fluorinated ketone slowly.

  • Kinetic Control: Stir at -78°C for 1-2 hours.

    • Critical: Do not let this warm to 0°C rapidly. The Z-selectivity degrades with temperature. Quench cold with saturated

      
      .
      
Module 4: Troubleshooting Logic & Visualization
Decision Matrix: Why is my yield low?

The following logic flow helps you identify the failure point based on your crude NMR analysis.

HWE_Troubleshooting Start Diagnostic: Analyze Crude NMR Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Hydrate Is SM present as Hydrate? Check_SM->Check_Hydrate Yes Check_Product Is Product formed? Check_SM->Check_Product No Issue_Wet ISSUE: Wet Substrate/Solvent Base consumed by water. Check_Hydrate->Issue_Wet Yes (Gem-diol peaks) Issue_Enol ISSUE: Enolization Base deprotonated alpha-proton instead of attacking carbonyl. Check_Hydrate->Issue_Enol No (Ketone peaks) Issue_Stalled ISSUE: Stable Intermediate Oxaphosphetane too stable to eliminate. Check_Product->Issue_Stalled Trace Yield Action_Dry ACTION: Azeotropic distillation + Molecular Sieves Issue_Wet->Action_Dry Action_Lewis ACTION: Switch to Masamune-Roush (LiCl/DBU) to prevent enolization Issue_Enol->Action_Lewis Action_Force ACTION: Add Lewis Acid (e.g., MgBr2) or warm slightly Issue_Stalled->Action_Force

Figure 1: Troubleshooting logic flow for fluorinated ketone HWE reactions. Use


-NMR to distinguish between unreacted ketone and stable hydrate species.
FAQ: Common Issues with Fluorinated Substrates

Q1: My product is volatile. How do I isolate it without loss? A: Fluorinated alkenes are often volatile.

  • Avoid: High-vacuum rotary evaporation.

  • Use: Pentane or Ether for extraction. Carefully distill the solvent at atmospheric pressure using a Vigreux column, or if the boiling point is very low, use a "Kugelrohr" at mild vacuum/low temp.

  • Tip: If the product is an ester, consider transesterification to a heavier alcohol (e.g., benzyl) before the HWE if possible, or hydrolysis to the acid immediately after.

Q2: Can I use NaH instead of DBU? A: Yes, but with caution. NaH is highly basic and can cause "Haloform cleavage" of the


 group (ejection of 

). If you see a byproduct missing the

group, switch to DBU/LiCl or

.

Q3: Why is the Still-Gennari reaction giving me E isomer? A: This usually happens if the reaction warms up before quenching. The Z-intermediate is kinetically formed but thermodynamically unstable. If it has time/energy to equilibrate, it will revert to the E-form. Keep it at -78°C and quench cold.

References
  • Masamune-Roush Conditions (DBU/LiCl): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonoacetates with aldehydes and ketones. Tetrahedron Letters, 25(21), 2183–2186.

  • Still-Gennari Z-Selective Modification: Still, W. C., & Gennari, C. (1983).[4][5] Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.

  • Sn(II) Mediated Z-Selectivity for Aryl Ketones: Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (2000). Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction. Yakugaku Zasshi, 120(5), 432-444.[6]

  • Hydration of Trifluoromethyl Ketones: Stewart, R., & Van Der Linden, R. (1960). The hydration of trifluoroacetophenone. Canadian Journal of Chemistry, 38(3), 399-406.

Sources

purification of (4,4-Difluoro-cyclohexylidene)-acetic acid by crystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-DFCHA-001 Status: Active Subject: Optimization of Downstream Processing (Crystallization vs. Chromatography) Molecule Class: Fluorinated


-Unsaturated Carboxylic Acid

Executive Summary: The Decision Matrix

Before initiating a protocol, you must select the purification route based on your current synthesis scale and impurity profile. The (4,4-Difluoro-cyclohexylidene)-acetic acid molecule presents unique challenges due to the lipophilic 4,4-difluoro motif combined with the ionizable carboxylic acid tail.

Quick Decision Guide
FeatureCrystallization (Route A) Chromatography (Route B)
Scale >10 g (Preferred for Scale-up)<5 g (Discovery/Analytical)
Purity Potential >99% (rejects structural isomers)>98% (depends on resolution)
Primary Risk Oiling Out (Liquid-Liquid Phase Separation)Peak Tailing (Silanol interaction)
Cost Efficiency High (Solvent recovery possible)Low (Silica/Solvent consumable)
Time Investment 24–48 Hours (Slow cooling required)2–4 Hours

Module 1: Crystallization Support (The Preferred Route)[2]

User Question: "I tried recrystallizing from hot ethanol/water, but the product came out as a sticky oil at the bottom of the flask. How do I get a solid?"

Root Cause Analysis

You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .[1]

  • Thermodynamics: The melting point of (4,4-Difluoro-cyclohexylidene)-acetic acid is likely depressed by impurities. If the solution enters the metastable zone where the "oiling limit" is reached before the solubility limit, the product separates as a liquid.

  • Solvent Choice: Ethanol/Water is too polar. The hydrophobic

    
     group repels the water lattice, encouraging the organic phase to coalesce as oil droplets rather than nucleating as a crystal lattice.
    
Corrective Protocol: The "Controlled Seeding" Method

Switch to a Toluene/Heptane or Ethyl Acetate/Heptane system. This matches the lipophilicity of the fluorinated ring while allowing the acid group to dimerize, stabilizing the crystal lattice.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimum Toluene (or EtOAc) at 60°C.

    • Note: Do not exceed 70°C to prevent isomerization of the exocyclic double bond.

  • Clarification: If the solution is cloudy, filter hot through a Celite pad to remove inorganic salts (e.g., phosphate byproducts from HWE reaction).

  • Initial Cooling: Cool slowly to 40–45°C.

  • The Critical Step (Seeding): Add 0.5 wt% pure seed crystals .

    • Why? This bypasses the nucleation energy barrier, forcing the oil to deposit onto the seed rather than forming a separate liquid phase.

  • Anti-Solvent Addition: Add Heptane dropwise over 2 hours while maintaining 40°C.

    • Ratio: Target a final ratio of 1:3 (Solvent:Anti-solvent).

  • Final Cooling: Cool to 0°C at a rate of 10°C/hour. Hold for 4 hours.

  • Isolation: Filter and wash with cold Heptane.

Visualizing the Crystallization Logic

CrystallizationLogic cluster_oil Troubleshooting Loop Start Crude Mixture Solvent Dissolve in Toluene (60°C) Start->Solvent Filter Hot Filtration (Remove Salts) Solvent->Filter Cool1 Cool to Metastable Zone (45°C) Filter->Cool1 Check Is it Oiling Out? Cool1->Check Check->Solvent Yes (Re-heat) Seed ADD SEED CRYSTALS Check->Seed Prevention AntiSolv Add Heptane (Slow Dosing) Seed->AntiSolv FinalCool Cool to 0°C & Filter AntiSolv->FinalCool

Figure 1: Crystallization workflow emphasizing the critical seeding window to prevent oiling out.

Module 2: Chromatography Support (Analytical & Small Scale)

User Question: "My product elutes as a broad streak (tailing) on the silica column, co-eluting with impurities. I'm using Hexane/Ethyl Acetate. What's wrong?"

Root Cause Analysis

You are experiencing Silanol Interaction .[2]

  • Mechanism: Silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) which are weakly acidic.
  • Interaction: The carboxylic acid moiety of your molecule is interacting via hydrogen bonding or ion-exchange with these silanols.[3] This results in non-linear adsorption isotherms, causing the "tail" (a lag in elution).

Corrective Protocol: Acid Modification

You must suppress the ionization of the carboxylic acid to ensure it travels as a neutral dimer.

Recommended Mobile Phase:

  • Base Solvent: Hexane / Ethyl Acetate (Gradient 0%

    
     30%).
    
  • Modifier: 1% Acetic Acid (AcOH) or 0.5% Formic Acid .

The "Why" (Mechanism): Adding AcOH lowers the pH of the mobile phase below the pKa of your molecule (approx pKa ~4.2). This forces the equilibrium:



The neutral 

form interacts only with the solvent and the hydrophobic retention mechanism, yielding sharp, Gaussian peaks.
Troubleshooting Table: Chromatography
SymptomProbable CauseCorrective Action
Fronting Peak Column OverloadReduce loading to <1% of silica weight.
Tailing Peak Silanol ActivityAdd 1% Acetic Acid to both Solvent A and B.
Split Peak Isomer SeparationYou may be separating the endo-isomer (double bond in ring) from the exo-isomer. Check NMR.
No Elution Salt FormationIf the crude was basic, the product is a carboxylate salt. Acidify crude with 1M HCl before loading.

Module 3: Stability & Storage (Critical Warning)

User Question: "Can I store the purified material in solution?"

Expert Answer: No. The (4,4-Difluoro-cyclohexylidene)-acetic acid contains an exocyclic double bond .

  • Risk: Under acidic conditions or prolonged heating, the double bond can migrate into the ring (endo-isomer) to gain thermodynamic stability (tetrasubstituted alkene vs. trisubstituted).

  • Storage Protocol:

    • Dry the solid completely (vacuum oven, <40°C).

    • Store as a solid at -20°C.

    • Protect from light (amber vials).

References

  • General Purification of Fluorinated Acids

    • Title: "Oiling‐Out in Industrial Crystalliz
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Defines the thermodynamic mechanism of oiling out and the necessity of seeding.
  • Chromatography of Carboxylic Acids

    • Title: "Common Causes Of Peak Tailing in Chrom
    • Source: ALWSCI Technologies
    • URL:[Link]

    • Relevance: Validates the silanol interaction mechanism and the use of acid modifiers.
  • Synthesis Context (HWE Reaction)

    • Title: "Preparation method of 4,4-difluorocyclohexanecarboxylic acid" (Related Intermediate)[4]

    • Source: Google P
    • URL
    • Relevance: Provides context on the synthesis precursors and typical impurities (phosphate esters) found in this class of molecules.

Sources

Technical Support Center: (4,4-Difluoro-cyclohexylidene)-acetic acid NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4]

Compound Analysis: (4,4-Difluoro-cyclohexylidene)-acetic acid

  • Molecular Weight: ~176.16 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): High polarity, strong hydrogen bond donor/acceptor. Prone to dimerization in non-polar solvents.[1]

    • Gem-Difluoro Group (-CF₂-): Lipophilic but polarizable; induces significant

      
      -coupling in 
      
      
      
      C NMR.[1]
    • Cyclohexylidene Ring: Rigid aliphatic framework.[1]

The Core Problem: Researchers often treat this molecule as a standard lipophilic organic intermediate, attempting dissolution in Chloroform-d (


).[1] However, the strong intermolecular hydrogen bonding of the carboxylic acid, combined with the rigidity of the difluoro-cyclohexylidene ring, often leads to poor solubility (cloudiness)  or severe line broadening  due to dimerization and aggregation.

Solvent Compatibility Matrix

Quick Decision Guide: Use this table to select the correct solvent based on your experimental goal.

SolventSolubility RatingPrimary Use CaseTechnical Notes
DMSO-

Excellent Routine Characterization Breaks acid dimers effectively.[1] Sharpens peaks. Recommended starting solvent.
Methanol-

Good High-Res Proton NMR Good solubility.[1] Exchangeable protons (-COOH) will disappear (exchange with

).
Acetone-

Moderate/Good Low-Temp Studies Good balance of polarity.[1] Excellent for resolving distinct conformers at low temperatures.
Chloroform-

Poor/Variable Not RecommendedPromotes dimerization.[1] Signals often broad. Risk of precipitation at high concentrations (>10 mg/mL).
D₂O Insoluble AvoidRequires conversion to carboxylate salt (add

) to dissolve.[1]

Troubleshooting Guide (FAQs)

Issue 1: "My sample is cloudy or precipitating in ."

Diagnosis: You are observing the formation of hydrogen-bonded dimers and larger aggregates.[1] In non-polar solvents like Chloroform, the carboxylic acid protons form strong intermolecular bonds (


), creating a lattice-like network that resists solvation.[1]

Immediate Fix:

  • The "Spike" Method: Add 1-2 drops of DMSO-

    
     or Methanol-
    
    
    
    to your NMR tube containing the
    
    
    suspension.[1] Shake vigorously.
    • Mechanism:[2] The added polar solvent acts as a Hydrogen Bond Acceptor (HBA), breaking the acid-acid dimers and solvating the monomeric species.

  • Filtration (Last Resort): If the solution remains cloudy, filter through a small plug of glass wool.[1] Warning: This alters concentration.

Issue 2: "The C Spectrum looks messy. I see triplets and quartets where I expect singlets."

Diagnosis: This is not an impurity . It is Heteronuclear Spin-Spin Coupling (


-coupling)  between Carbon and Fluorine.

Technical Explanation: The


F nucleus (Spin 1/2, 100% abundance) couples strongly to carbon.
  • 
     Carbon:  Will appear as a triplet  (
    
    
    
    Hz).[1]
  • Adjacent Carbons: Will appear as triplets (

    
     Hz).
    
  • Distal Carbons: May appear as broad singlets or small multiplets (

    
     Hz).[1]
    

Verification Protocol:

  • Run a

    
    C{
    
    
    
    H,
    
    
    F} experiment (Triple Resonance) if your probe supports it to decouple fluorine.
  • Otherwise, measure the coupling constants (

    
     values). If they match typical C-F values (~240 Hz), the signal is intrinsic to your molecule.
    
Issue 3: "The Carboxylic Acid proton (-COOH) is missing or extremely broad."

Diagnosis:

  • In Methanol-

    
    :  The proton has exchanged with Deuterium (
    
    
    
    ) from the solvent. It is physically gone.
  • In DMSO-

    
    :  The peak is usually visible (11-13 ppm) but can be broad if the sample is "wet" (contains water). Water facilitates rapid proton exchange, averaging the signal into the baseline.
    

Corrective Action:

  • Dry the Sample: Ensure the solid is dried under high vacuum to remove trace water.

  • Dry the Solvent: Use a fresh ampoule of DMSO-

    
    .[1]
    
  • Cool It Down: Lowering the temperature (e.g., to 280 K) slows down the exchange rate, often sharpening the -COOH peak.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to prevent sample loss and ensure high-quality data acquisition.

SolventSelection Start Start: Select Solvent Goal What is your primary goal? Start->Goal Routine Routine ID / Purity Goal->Routine Structure Structural Elucidation (NOE/Coupling) Goal->Structure Recovery Sample Recovery Needed Goal->Recovery DMSO Use DMSO-d6 (Best Solubility) Routine->DMSO Standard Structure->DMSO Sharp Peaks Methanol Use Methanol-d4 (Loss of OH signal) Structure->Methanol If DMSO fails Acetone Use Acetone-d6 (Good Solubility + Evaporates) Recovery->Acetone High Volatility Warning Avoid CDCl3 (Risk of Aggregation) Recovery->Warning Do not use

Caption: Decision matrix for selecting the optimal NMR solvent based on experimental requirements.

Diagram 2: Broad Peak Troubleshooting

Follow this path if your spectrum shows broad lines or missing signals.[1]

BroadPeaks Problem Problem: Broad Peaks CheckSolvent Solvent Used? Problem->CheckSolvent CDCl3 Chloroform-d CheckSolvent->CDCl3 Polar DMSO-d6 / Methanol CheckSolvent->Polar Action1 Cause: Dimerization Action: Add 1 drop DMSO-d6 CDCl3->Action1 Action2 Cause: Exchange/Water Action: Dry Sample or Cool (280K) Polar->Action2 Result Retest NMR Action1->Result Action2->Result

Caption: Workflow for diagnosing and fixing broad line widths in carboxylic acid NMR spectra.

Standard Operating Procedures (SOPs)

SOP-01: Sample Preparation for F NMR

Because this molecule contains Fluorine,


F NMR is a powerful purity check.[1]
  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL DMSO-

    
    .
    
    • Note: Higher concentrations are acceptable in DMSO but avoid saturation which causes viscosity broadening.

  • Parameter Setup:

    • Set the spectral window (SW) to at least 200 ppm .

    • Center the offset (O1P) around -100 ppm (Typical range for aliphatic

      
       is -80 to -140 ppm).
      
  • Referencing:

    • If available, use an internal standard like

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm).
    • Alternatively, most modern spectrometers calibrate

      
      F relative to the 
      
      
      
      H lock signal (Unified Scale).
SOP-02: Sample Recovery from DMSO-

DMSO is difficult to remove.[1] Use this protocol if you must recover the compound.

  • Transfer the NMR solution to a vial.

  • Add 3 mL of Ethyl Acetate and 3 mL of Water .

  • Vortex/Shake to extract the organic acid into the Ethyl Acetate layer.

    • Chemistry: DMSO prefers the aqueous layer; the fluorinated acid prefers the organic layer.

  • Wash the organic layer 2x with Water (to remove residual DMSO).

  • Dry organic layer over

    
    , filter, and evaporate.[1]
    

References

  • Fulmer, G. R., et al. (2010).[2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR and Heteronuclear Coupling). [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23—The effect of fluorine substituents on proton chemical shifts. Magnetic Resonance in Chemistry. [Link]

Sources

Technical Support Center: Temperature Optimization for NaH-Mediated Fluoroalkene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Sodium Hydride (NaH) mediated olefination (typically Horner-Wadsworth-Emmons or Julia-Kocienski) is a standard route to fluorinated alkenes—critical bioisosteres in drug discovery. However, the presence of the fluorine atom on the


-carbon destabilizes the carbanion intermediate via 

repulsion (lone pair/lone pair repulsion), making the reaction highly sensitive to thermal fluctuation.

The Solution: Temperature cannot be treated as a static variable. It must be modulated dynamically across three distinct phases: Activation (Deprotonation), Addition (Nucleophilic attack), and Elimination (Olefin formation).

Reaction Logic & Workflow (Visualized)

The following diagram illustrates the "Temperature Gates" required for a successful synthesis. Failure to respect these gates results in the specific failure modes listed in red.

G Start Reagents: Fluorinated Phosphonate/Sulfone + NaH Step1 Phase 1: Deprotonation (Formation of Carbanion) Start->Step1 T = 0°C to RT Fail1 FAILURE MODE: Runaway Exotherm or Incomplete Metallation Step1->Fail1 T > 40°C (Safety Risk) T < 0°C (Slow Kinetics) Step2 Phase 2: Nucleophilic Addition (Aldehyde/Ketone Attack) Step1->Step2 Success Fail2 FAILURE MODE: Defluorination (HF elim) or Poor Stereocontrol Step2->Fail2 T > -20°C (for unstable species) or T too high for Kinetic Control Step3 Phase 3: Elimination (Formation of Alkene) Step2->Step3 T = -78°C (Kinetic) or 0°C (Thermodynamic) End Target Fluorinated Alkene Step3->End Warm to RT or Reflux

Caption: Figure 1. Thermal gating strategy for NaH-mediated fluoro-olefination. Red paths indicate failure modes triggered by incorrect temperature.

Troubleshooting Guide (Q&A Format)

Module A: Activation & Deprotonation (The "NaH" Factor)

Q1: I am adding NaH to my fluorinated phosphonate at Room Temperature (RT), but the reaction is inconsistent. Sometimes it works, sometimes I get low yields. Why?

Diagnosis: You are likely experiencing variable induction periods due to the heterogeneous nature of NaH.

  • The Science: NaH is insoluble in THF. The deprotonation occurs at the solid-liquid interface. At RT, if the NaH surface is oxidized or the stirring is inefficient, the reaction may stall and then suddenly "kick off" exothermically, leading to local hot spots.

  • The Fix:

    • Cool to 0°C: Always initiate the addition of NaH (or the dropwise addition of the phosphonate to the NaH slurry) at 0°C.

    • The "Spark" Protocol: Add 5-10% of your phosphonate/sulfone, wait for visible gas evolution (

      
      ), and then add the rest.
      
    • Warm to Complete: Once addition is done, warm to RT (20–25°C) for 30–60 minutes to ensure complete metallation before adding the aldehyde.

    • Why this works: This decouples the exotherm from the total reagent load, preventing thermal spikes that degrade the sensitive fluoro-carbanion [1].

Q2: Can I heat the reaction to >60°C to force the deprotonation?

Diagnosis: Dangerous.

  • The Science: While heat increases solubility,

    
    -fluoro carbanions are thermally sensitive. Unlike non-fluorinated analogues, the repulsion between the fluorine lone pairs and the carbanion charge (
    
    
    
    repulsion) makes them prone to decomposition via self-condensation or defluorination [2]. Furthermore, NaH in THF at elevated temperatures can attack the solvent, leading to runaway decomposition [3].
  • The Limit: Do not exceed 40–50°C during the deprotonation phase.

Module B: Stereoselectivity (The Ratio)

Q3: I am using a standard HWE reagent (diethyl phosphonate) with NaH to make an


-fluoroacrylate. I need the E-isomer, but I'm seeing 15% Z-isomer. How do I optimize this? 

Diagnosis: Your addition temperature is likely too low, trapping the kinetic product.

  • The Science: The HWE reaction is reversible.

    • Kinetic Control (Low Temp): The initial attack forms the syn-betaine (leading to Z-alkene).

    • Thermodynamic Control (Higher Temp): Reversibility allows the intermediate to equilibrate to the more stable anti-betaine (leading to E-alkene).

  • The Protocol:

    • Perform the deprotonation at 0°C

      
       RT.
      
    • Crucial Step: Add the aldehyde at 0°C or RT , not -78°C.

    • Post-Addition: Stir at RT for 1-2 hours. If the intermediate is stable, a brief period of gentle heating (40°C) can drive the elimination and thermodynamic equilibration, pushing the ratio toward

      
      E:Z [4].
      

Q4: What if I specifically need the Z-isomer?

Diagnosis: NaH is generally poor for Z-selectivity in HWE.

  • The Fix: You must switch the "cation effect." NaH provides

    
    , which is small and coordinates tightly. To favor Z, you typically need the Still-Gennari  modification:
    
    • Change Reagent: Use bis(trifluoroethyl)phosphonoacetate.[1]

    • Change Base: Switch from NaH to KHMDS (Potassium favors the breakdown of the intermediate before equilibration).

    • Change Temp: Run at -78°C . Note: If you are restricted to NaH, you will struggle to get high Z-selectivity due to the thermodynamics of the fluoro-phosphonate system [5].

Module C: Stability & Defluorination

Q5: I see a significant amount of "HF elimination" (defluorinated alkyne or allene side products). What is happening?

Diagnosis: Thermal overshoot during the "Aging" phase.

  • The Science: The

    
    -fluoro carbanion is a "loaded spring." If the aldehyde is not added immediately after deprotonation is complete, or if the temperature is too high (
    
    
    
    ), the carbanion can undergo
    
    
    -elimination of the fluoride ion (generating a carbene or allene species) [6].
  • The Fix:

    • Minimize Hold Time: Do not stir the carbanion for >1 hour before adding the electrophile.

    • Solvent Switch: If using DMF (which promotes elimination), switch to THF or DME.

    • Temperature Cap: Keep the reaction strictly

      
       until the aldehyde is consumed.
      

Data Summary: Temperature Effects[1][2][3][4]

Reaction StageTarget TempRisk of Low TempRisk of High Temp
Deprotonation

Incomplete reaction; NaH settlingDecomposition of carbanion; Solvent attack
Addition (

-selective)

Trapping of

-isomer (kinetic)
Defluorination; Polymerization
Addition (

-selective)

Slow rate; Solubility issuesLoss of selectivity (equilibration to

)
Elimination

Stable intermediate does not fragmentThermal runaway

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Issue Encountered Q1 Low Yield? Start->Q1 Q2 Wrong Isomer? Start->Q2 Q3 Defluorination? Start->Q3 A1 Check NaH Quality. Ensure Temp > 0°C during initiation. Q1->A1 A2 Targeting E-isomer? Q2->A2 A3 Reduce Temp to <25°C. Reduce hold time of carbanion. Q3->A3 A2_Yes Raise Addition Temp to RT or 40°C. A2->A2_Yes Yes A2_No Switch to KHMDS & Still-Gennari at -78°C. A2->A2_No No

Caption: Figure 2. Troubleshooting logic for optimization of reaction parameters.

References

  • Sano, S., et al. (2007). "Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones." Journal of Organic Chemistry.

  • Borden, W. T., et al. (2021).[2] "The Chemistry of Short-Lived

    
    -Fluorocarbocations and Carbanions." PMC - NIH. 
    
  • Yang, M., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, DMF, and DMAc." Organic Process Research & Development.

  • Motoyama, Y., et al. (2015). "Julia-Kocienski Olefination: Stereoselectivity and Fluorine Effect."[3] Chem-Station.

  • Professor Dave Explains. (2023). "Horner-Wadsworth-Emmons Reaction and Still-Gennari Modification." YouTube/Tutorials.

  • Zajc, B., et al. (2010).[4] "Synthesis of Fluoroalkenes via Julia-Kocienski Olefination." Synthesis.

Sources

avoiding isomerization during hydrolysis of fluorinated cyclohexylidene esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-404-F Subject: Prevention of double-bond migration (endo-isomerization) during hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: You are observing the isomerization of a fluorinated cyclohexylidene ester (exocyclic double bond) to a cyclohexenyl acid (endocyclic double bond) during hydrolysis.

The Root Cause: Fluorine is a potent electron-withdrawing group (EWG). When located near the ester or the double bond, it significantly increases the acidity of the


-protons (ring protons) or 

-protons. Standard hydrolysis conditions (e.g., LiOH/MeOH/

) utilize hydroxide, a strong base.
  • Deprotonation: The base removes a proton from the ring (usually the

    
    -position relative to the carbonyl).
    
  • Enolate/Allylic Anion Formation: An intermediate anion forms.

  • Thermodynamic Equilibration: Upon reprotonation, the system seeks the thermodynamic minimum. The endocyclic double bond (tetrasubstituted or conjugated) is often more stable than the exocyclic (cyclohexylidene) form.

The Solution Strategy: To prevent this, you must decouple nucleophilicity (needed to break the ester) from basicity (which causes the isomerization).

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your substrate's specific constraints using this logic flow.

HydrolysisDecisionTree Start Start: Select Hydrolysis Method IsScaleLarge Is Scale > 10g? Start->IsScaleLarge IsToxic Can you handle organotins (highly toxic)? IsScaleLarge->IsToxic No (< 10g) MethodA Method A: Enzymatic Hydrolysis (Gold Standard for Purity) IsScaleLarge->MethodA Yes (Enzymes are scalable) IsTimeSensitive Is reaction time critical (< 24 hours)? IsToxic->IsTimeSensitive No (Avoid Sn) MethodB Method B: Trimethyltin Hydroxide (TMSOK) Protocol IsToxic->MethodB Yes (Lab safe for Sn) IsTimeSensitive->MethodA No (Can wait 24-48h) MethodC Method C: LiOH + H2O2 (Peroxide Effect) IsTimeSensitive->MethodC Yes (Fast)

Figure 1: Decision matrix for selecting the hydrolysis method based on scale, toxicity tolerance, and time constraints.

Technical Protocols
Method A: Enzymatic Hydrolysis (The "Gold Standard")

Best for: High-value intermediates, strict stereochemical requirements, and avoiding all isomerization.

Enzymes operate at neutral pH (7.0), completely eliminating the basicity issue. Lipases such as Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) are highly effective for fluorinated esters.

Protocol:

  • Preparation: Dissolve the fluorinated ester (1.0 equiv) in a minimal amount of water-miscible organic co-solvent (DMSO or Acetone, max 10% v/v of total volume).

  • Buffer: Add 0.1 M Phosphate Buffer (pH 7.0). The final concentration of substrate should be roughly 0.1 M.

  • Initiation: Add Amano Lipase PS (from Burkholderia cepacia) or PLE (Pig Liver Esterase). Use approx. 20–50% by weight relative to the substrate.

  • Incubation: Stir vigorously at 30°C.

  • Monitoring: Monitor pH. As hydrolysis proceeds, acid is produced, dropping the pH. Use an autotitrator to maintain pH 7.0 by adding 1.0 M NaOH dropwise, OR use a high capacity buffer.

  • Termination: Filter off the enzyme (Celite pad). Acidify the filtrate to pH 3-4 with 1M HCl and extract immediately with EtOAc.

Why it works: The enzyme active site acts as a nucleophile (serine hydrolase) without generating free hydroxide ions in the bulk solution, preventing the deprotonation of the


-carbon.
Method B: Trimethyltin Hydroxide (TMSOK) Hydrolysis

Best for: Small scale (<5g), difficult substrates where enzymes fail. Requires strict safety controls.

TMSOK is a "neutral" hydroxide source. It is lipophilic and coordinates to the ester carbonyl, delivering the hydroxide in a concerted mechanism that does not require a high pH environment.

Protocol:

  • Safety: Perform in a fume hood. Trimethyltin compounds are neurotoxic. Double-glove.

  • Reaction: Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add

    
     (TMSOK) (2.0 – 5.0 equiv).
    
  • Heat: Heat to 60–80°C (reflux) for 4–12 hours.

  • Workup (Critical for Sn removal):

    • Concentrate the mixture.[1]

    • Dissolve residue in EtOAc.

    • Wash with 5% aqueous KHSO4 or HCl (converts trimethyltin species to water-soluble salts).

    • Alternative Sn removal: Wash with saturated aqueous KF (forms insoluble

      
       which can be filtered).
      

Why it works: The tin atom acts as a Lewis acid to activate the carbonyl oxygen, while the hydroxide attacks the carbon. This "push-pull" mechanism occurs at neutral pH, avoiding the formation of the isomerizing enolate.

Method C: Peroxide-Assisted Hydrolysis (LiOH /

)

Best for: When you cannot use enzymes or tin, but standard LiOH causes isomerization.

The hydroperoxide anion (


) is more nucleophilic  (alpha-effect) but less basic  (

~11.6) than hydroxide (

15.7). This allows hydrolysis to occur at lower temperatures where isomerization is kinetically slower.

Protocol:

  • Solvent: THF:Water (3:1).

  • Temperature: Cool to 0°C (Ice bath).

  • Reagents: Add

    
     (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv).
    
  • Timing: Monitor closely by TLC/LCMS. Reaction is usually faster than standard LiOH.

  • Quench: Carefully quench with

    
     (to destroy excess peroxide) before acidification.
    
Comparative Data Analysis
ParameterStandard LiOHEnzymatic (Lipase)TMSOK (

)
LiOH /

pH Condition Basic (pH > 12)Neutral (pH 7)Neutral / Weakly BasicBasic (pH ~11)
Isomerization Risk High Negligible Low Moderate
Reaction Rate FastSlow (Hours to Days)ModerateFast
Toxicity LowNoneHigh (Neurotoxic) Moderate
Scale Suitability AnyHighLow (<10g)Any
Isomerization Mechanism Visualization

Understanding the failure mode is critical for troubleshooting.

IsomerizationMechanism cluster_0 Failure Mode Ester Target Ester (Exocyclic Double Bond) Transition Allylic Anion / Enolate (Stabilized by Fluorine) Ester->Transition Deprotonation of alpha/gamma-H Base Base (OH-) Base->Transition Product_Good Desired Acid (Exocyclic) Transition->Product_Good Kinetic Control (Difficult) Product_Bad Isomerized Acid (Endocyclic / Endo) Transition->Product_Bad Reprotonation at Thermodynamic Min.

Figure 2: The mechanism of base-catalyzed isomerization. The presence of fluorine stabilizes the intermediate anion, facilitating the shift to the thermodynamically stable "Bad" product.

Frequently Asked Questions (FAQ)

Q: Can I use acidic hydrolysis (HCl/AcOH) to avoid the base issue? A: Generally, no. While acid hydrolysis avoids the enolate mechanism, the carbocation intermediates generated can also lead to double bond migration (Wagner-Meerwein shifts), especially in cyclohexyl systems. Furthermore, acid hydrolysis of sterically hindered fluorinated esters is often kinetically too slow.

Q: My enzyme reaction is stuck at 50% conversion. Why? A: You are likely observing a Kinetic Resolution . If your cyclohexylidene ester has a chiral center (or axial chirality) elsewhere, the enzyme may only be hydrolyzing one enantiomer. Check the enantiomeric excess (ee) of the remaining ester and the product acid.[2][3]

Q: How do I remove the tin residues from the TMSOK reaction? A: Tin removal is difficult. The most effective method is washing the organic layer with saturated Potassium Fluoride (KF) solution. This forms insoluble polymeric tin fluorides that can be filtered off. Alternatively, flash chromatography on silica gel usually retains the polar organotin byproducts.

Q: Why does fluorine make the isomerization worse? A: Fluorine is highly electronegative (


). Through the inductive effect (

), it pulls electron density away from adjacent carbon-hydrogen bonds, lowering their

. This makes the protons much easier to remove by a base, drastically accelerating the rate of enolate formation compared to non-fluorinated analogs.
References
  • Nicolaou, K. C., et al. (2005).[4][5][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[4] [4]

  • Shao, C., et al. (2020). "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 5990.[7]

  • Salomon, C. J., et al. (2000). "Bis(tributyltin) Oxide: A Versatile Reagent for the Mild Hydrolysis of Esters." Journal of Organic Chemistry, 65(12), 3910–3912.

  • Haufe, G. (2009). "Enzymatic synthesis of fluorinated compounds." Journal of Fluorine Chemistry, 130(11), 1021-1027.

Sources

Technical Support Center: Troubleshooting Phosphonate Carbanion Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a notorious bottleneck in the Horner-Wadsworth-Emmons (HWE) reaction: the formation of an intractable, gummy precipitate .

While the HWE reaction is a cornerstone of stereoselective (E)-alkene synthesis[1], the dialkyl phosphate byproduct can severely complicate reaction hydrodynamics and product isolation[2]. This guide dissects the physicochemical causality behind this phenomenon and provides field-proven, self-validating protocols to rescue your yields.

The HWE Reaction and the "Gummy Precipitate" Phenomenon

In a standard HWE reaction, a stabilized phosphonate carbanion reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and a dialkyl phosphate salt[1][2]. Unlike the Wittig reaction, which produces solid triphenylphosphine oxide, the HWE byproduct is water-soluble[3]. However, in the anhydrous, non-polar solvents required for carbanion generation (e.g., THF, toluene), this salt crashes out of solution[4].

HWE_Mechanism A Phosphonate Ester + Base (e.g., NaH) B Phosphonate Carbanion (Nucleophile) A->B Deprotonation C Aldehyde / Ketone Addition B->C Nucleophilic Attack D Oxaphosphetane Intermediate C->D Cyclization E (E)-Alkene Product D->E Elimination F Dialkyl Phosphate Salt (Gummy Precipitate) D->F Elimination

Figure 1: Horner-Wadsworth-Emmons reaction mechanism leading to alkene and gummy phosphate byproduct.

Frequently Asked Questions (FAQs)

Q1: Why does the dialkyl phosphate byproduct form a gummy precipitate instead of a clean, filterable solid? A: The physical state of the byproduct is dictated by its lattice energy and solvation dynamics. When using sodium hydride (NaH) as a base in solvents like THF or toluene, the resulting byproduct is typically sodium diethyl phosphate[5]. This salt is highly polar and completely insoluble in non-polar media. Furthermore, it is incredibly hygroscopic. Even under strictly anhydrous conditions, the salt tends to solvate with itself or trace solvent molecules, lowering its glass transition temperature. Instead of crystallizing, it aggregates into a viscous, polymeric-like gum that coats the stirring bar (halting agitation) and physically traps the hydrophobic alkene product[6].

Q2: How can I prevent the gummy precipitate from trapping my product and reducing my yield? A: If your product is stable to water, the simplest solution is an aqueous quench . Adding water immediately dissolves the sodium diethyl phosphate salt, transferring it to the aqueous layer while your alkene remains in the organic layer[4]. If your product is water-sensitive and you must maintain anhydrous workup conditions, you cannot simply filter the gum. You must perform warm solvent trituration . Decant the supernatant, then vigorously wash the gummy precipitate with multiple portions of warm toluene or benzene (approx. 60 °C). Heating reduces the viscosity of the gum, allowing the trapped alkene to partition into the organic wash[6].

Q3: Can I alter the reaction conditions to avoid the gummy precipitate entirely? A: Yes, by changing the counterion or the base system.

  • Masamune-Roush Conditions: Substitute NaH with a combination of a lithium salt (e.g., LiCl) and a mild amine base (e.g., DBU or DIPEA) in acetonitrile[7]. The lithium ion coordinates with the phosphoryl oxygen, drastically increasing the acidity of the

    
    -protons and allowing a weaker base to drive the deprotonation. The resulting lithium phosphate salts generally form finer, more manageable suspensions rather than intractable gums.
    
  • Potassium Bases: Using KHMDS or KOtBu shifts the counterion to potassium[8]. Potassium dialkyl phosphates often precipitate as finer, more crystalline solids in THF compared to their sodium counterparts, making them easier to filter through a Celite pad.

Comparison of Base/Solvent Systems

The choice of base and solvent directly impacts the physical state of the byproduct. Use this table to select the optimal system for your substrate.

Base/Solvent SystemCounterionByproduct Physical StateRecommended Workup Strategy
NaH / THF or Toluene Na⁺Highly viscous, gummy precipitateAqueous quench OR decantation with 4x warm toluene washes.
KHMDS / THF K⁺Finer suspension, less aggregationDirect filtration through Celite under inert atmosphere.
LiCl + DBU / MeCN Li⁺Soluble or fine dispersionStandard aqueous extraction; avoids strong basic conditions.
Experimental Protocol: Modified HWE Olefination with Optimized Anhydrous Workup

This self-validating protocol is engineered for water-sensitive alkene products where the sodium diethyl phosphate gum must be managed without an aqueous quench. It utilizes thermal modulation to extract trapped products from the gum[6].

Reagents:

  • Triethyl phosphonoacetate (1.05 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Ketone/Aldehyde substrate (1.0 equiv)

  • Anhydrous Toluene (Reaction solvent and wash)

Step-by-Step Methodology:

  • Carbanion Generation: In an oven-dried, nitrogen-purged 3-neck flask, suspend NaH in anhydrous toluene. Cool to 0 °C. Add triethyl phosphonoacetate dropwise over 30 minutes. Validation: Vigorous H₂ gas evolution will occur. Stir for 1 hour at room temperature until the solution becomes nearly clear, indicating complete carbanion formation.

  • Substrate Addition: Cool the mixture to 20 °C. Add the ketone/aldehyde dropwise. Observation: Midway through the addition, a gummy precipitate of sodium diethyl phosphate will begin to form, potentially hindering the magnetic stir bar[6].

  • Thermal Reaction Completion: To overcome the loss of agitation and drive the reaction to completion, heat the mixture to 60–65 °C for 15–30 minutes. The elevated temperature reduces the viscosity of the gum, allowing stirring to resume.

  • Decantation: Cool the reaction to 15 °C. The gum will adhere to the bottom of the flask. Carefully decant the organic supernatant into a separate dry flask.

  • Warm Trituration (Critical Step): Do not discard the gum; it contains up to 30% of your trapped product. Add 25 mL of warm toluene (60 °C) to the gum. Stir vigorously for 5 minutes, then cool to 20 °C and decant the wash into the supernatant flask. Repeat this warm wash cycle four times [6].

  • Isolation: Concentrate the combined organic layers under reduced pressure. The product can now be purified via vacuum distillation or silica gel chromatography.

Workup_Workflow Start Reaction Complete (Gummy Precipitate Present) Decision Is product water-sensitive? Start->Decision Path1_1 Quench with H2O (Dissolves Phosphate Salt) Decision->Path1_1 No Path2_1 Decant Supernatant Decision->Path2_1 Yes Path1_2 Aqueous Extraction (Organic layer = Product) Path1_1->Path1_2 End Concentrate & Purify (Column/Distillation) Path1_2->End Path2_2 Triturate/Wash Gummy Solid with Warm Toluene (x4) Path2_1->Path2_2 Path2_3 Combine Organic Washes Path2_2->Path2_3 Path2_3->End

Figure 2: Decision tree for handling gummy dialkyl phosphate precipitates during HWE workup.

References
  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at:[Link]

  • Working with Hazardous Chemicals: Ethyl cyclohexylideneacetate. Organic Syntheses. Available at:[Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Available at:[Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available at:[Link]

Sources

Technical Guide: Overcoming Reactivity Barriers in 4,4-Difluorocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges encountered when functionalizing 4,4-difluorocyclohexanone , a critical scaffold in medicinal chemistry (bioisostere for ketones/ethers). While users often attribute low yields to "steric hindrance," the root cause is frequently a combination of conformational electronic effects and thermodynamic traps (hydrate formation) unique to the gem-difluoro substitution.

Core Analysis: Is it Sterics or Electronics?

Before modifying reaction conditions, it is crucial to diagnose the failure mode. The gem-difluoro group at the C4 position exerts two primary effects that mimic steric hindrance:

  • The Hydrate Trap (Electronic): The strong inductive effect (

    
    ) of the fluorine atoms propagates through the ring, making the C1 carbonyl carbon significantly more electrophilic than in unsubstituted cyclohexanone.
    
    • Consequence: In the presence of trace moisture or protic solvents, the ketone exists predominantly as the gem-diol (hydrate) or hemiacetal . These species are nucleophilically inert.

    • Diagnosis:

      
      C NMR shows a signal shift from ~205 ppm (ketone) to ~95 ppm (hydrate/ketal).
      
  • Ring Flattening (Conformational): The C-F bond lengths (1.35 Å) and repulsions flatten the chair conformation slightly. While the fluorine atoms are distal (C4), they alter the trajectory for nucleophilic attack at C1, favoring axial attack (leading to the equatorial alcohol) but often slowing the rate of bulky nucleophiles due to torsional strain in the transition state.

Troubleshooting Modules

Module A: Nucleophilic Additions (Grignard / Organolithium)

Issue: Low conversion or recovery of starting material despite using excess reagent.

Potential CauseMechanismSolution
Enolization The C2/C6 protons are acidified by the distal fluorines. Basic nucleophiles (Grignards) act as bases, deprotonating the ketone to an enolate.Use Organocerium Reagents: Pre-mix

or

with anhydrous

to increase nucleophilicity and decrease basicity.
Hydration The reagent reacts with the "masking" water/hydrate rather than the ketone.Azeotropic Drying: Reflux with toluene/benzene and a Dean-Stark trap immediately before reaction.
Facial Sterics Bulky nucleophiles cannot access the equatorial trajectory.Temperature Control: Run reaction at -78°C to favor kinetic control (axial attack).

Protocol 1: Organocerium Addition (The Imamoto Method) Use this when standard Grignard fails.

  • Drying: Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder.
    
  • Activation: Cool to 0°C, add anhydrous THF. Stir for 1 hour to form a white suspension.

  • Nucleophile Formation: Add

    
     or 
    
    
    
    (1.5 equiv) dropwise at -78°C. Stir for 30 min.
  • Addition: Add 4,4-difluorocyclohexanone (1.0 equiv) in THF dropwise.

  • Quench: Warm to RT and quench with dilute HCl.

Module B: Reductive Amination

Issue: Incomplete conversion to amine; persistence of starting ketone or alcohol byproducts. Root Cause: The electron-withdrawing fluorines destabilize the intermediate iminium ion , shifting the equilibrium back toward the hemiaminal or ketone. Standard conditions (NaBH(OAc)3/DCM) often fail to drive this unfavorable equilibrium.

Visual Workflow: Overcoming the Equilibrium Barrier

ReductiveAmination Start 4,4-Difluorocyclohexanone + Amine Equilibrium Equilibrium Trap: Hemiaminal forms (Stable due to F-effect) Start->Equilibrium Standard Conditions Solution Dehydrating Agent: Ti(OiPr)4 (Lewis Acid) Start->Solution Optimized Protocol Product Final Amine (High Yield) Equilibrium->Product Low Yield Imine Activated Imine/Iminium Solution->Imine Forces Water Removal Reduction Reduction: NaBH4 or NaBH3CN Imine->Reduction Reduction->Product

Caption: The Titanium(IV) Isopropoxide method bypasses the thermodynamic stability of the hemiaminal intermediate.

Protocol 2: Ti(OiPr)4-Mediated Reductive Amination

  • Complexation: In a flame-dried flask, combine 4,4-difluorocyclohexanone (1.0 equiv) and the amine (1.1 equiv) in neat Titanium(IV) isopropoxide (1.25 equiv).

    • Note: Do not use solvent yet.[1] The Lewis acidity of Ti facilitates water scavenging and imine formation.

  • Stirring: Stir at room temperature for 1-4 hours. The mixture will become viscous.

  • Dilution: Dilute with anhydrous THF or MeOH (depending on reducing agent choice).

  • Reduction: Add NaBH4 (2.0 equiv) portion-wise at 0°C.

    • Why NaBH4? Once the imine is "locked" by Titanium, the cheaper/stronger NaBH4 can be used without reducing the ketone (which is already consumed).

  • Workup: Quench with 1N NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black/tarry when using strong bases (LDA, NaH)? A: The gem-difluoro group activates the


-hydrogens (at C3/C5) towards elimination, leading to the formation of volatile fluoro-cyclohexenones or polymerization. Avoid thermodynamic bases; use kinetic bases (LiHMDS) at -78°C and quench immediately.

Q2: I see a "doublet of triplets" in my NMR that shouldn't be there. What is it? A: This is likely the hydrate. The gem-difluoro pattern (


) splits the adjacent protons. If you see this in your "starting material" check, your ketone is wet. Dry it by dissolving in DCM, drying over 

, and evaporating under argon.

Q3: Can I use the Strecker reaction on this scaffold? A: Yes, but the equilibrium constant for cyanohydrin formation is extremely high due to the electron-withdrawing effect. The reaction is often reversible. Use TMSCN with a catalytic amount of


 to trap the kinetic cyanohydrin as the silyl ether, preventing reversion.

References

  • Conformational Analysis of 4,4-Difluorocyclohexanone

    • Title: Conformational analysis of 4,4-difluorocyclohexanone and its deriv
    • Source:Journal of Fluorine Chemistry, Vol 126, Issue 4.
    • URL:[Link]

  • Organocerium Reagents (Imamoto Reagent)

    • Title: Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.
    • Source:Chemical Reviews, 1992, 92, 11.
    • URL:[Link]

  • Titanium-Mediated Reductive Amination

    • Title: Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[2][3]

    • Source:Journal of Organic Chemistry, 1990, 55, 2552.
    • URL:[Link]

Sources

alternative bases to Sodium Hydride for HWE reaction of fluoroketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: HWE Reaction Optimization for Fluoroketones

Executive Summary: The "Fluorine Effect" & NaH Incompatibility

User Query: "Why does my trifluoromethyl ketone decompose or fail to react under standard NaH/THF HWE conditions?"

Root Cause Analysis: Fluorinated ketones (e.g., trifluoromethyl ketones) possess distinct electronic properties that render standard Sodium Hydride (NaH) protocols hazardous to the substrate:

  • Hyperelectrophilicity: The strong electron-withdrawing effect of fluorine lowers the LUMO of the carbonyl, making it susceptible to nucleophilic attack by hard bases or hydroxide (generated from NaH + trace moisture).

  • Haloform-Type Cleavage: Strong nucleophiles (like OH- or unhindered alkoxides) can attack the carbonyl, leading to C-C bond cleavage and expulsion of the fluoroalkyl group (releasing

    
    ).
    
  • Hydrate Formation: Fluoroketones exist in equilibrium with their hydrates (gem-diols) in the presence of trace moisture. NaH deprotonates the hydrate first, consuming reagents and generating strongly nucleophilic NaOH, which destroys the remaining ketone.

The Solution: Switch to Soft Enolization (DBU/LiCl) or Heterogeneous Mild Bases (Cs₂CO₃).

Primary Protocol: The Masamune-Roush Modification (DBU/LiCl)[1][2]

This is the "Gold Standard" for sensitive fluorinated substrates. It relies on increasing the acidity of the phosphonate via Lewis Acid chelation rather than using a brute-force base.

Mechanism of Action

Lithium ions (


) coordinate to the phosphonate oxygen and the carbonyl oxygen. This chelation significantly lowers the pKa of the 

-proton on the phosphonate, allowing a relatively weak amine base (DBU) to deprotonate it at room temperature without attacking the fluoroketone.

HWE_Mechanism Phosphonate Phosphonate Reagent Complex Li-Chelated Complex (Increased Acidity) Phosphonate->Complex + Li+ Coordination LiCl LiCl (Lewis Acid) LiCl->Complex Enolate Stabilized Enolate Complex->Enolate + DBU (Deprotonation) DBU DBU (Weak Base) DBU->Enolate Product Fluoro-Alkene Enolate->Product + Fluoroketone

Figure 1: Chelation-assisted activation of phosphonates allowing the use of mild amine bases.

Step-by-Step Protocol

Reagents:

  • Phosphonate (1.2 equiv)

  • LiCl (1.5 equiv, Must be anhydrous/dry )

  • DBU (1.2 - 1.5 equiv)

  • Solvent: MeCN (Acetonitrile) or THF (Dry)

Procedure:

  • Preparation: Flame-dry LiCl under vacuum to ensure it is strictly anhydrous. This is the critical failure point; wet LiCl kills the reaction.

  • Chelation: Suspend LiCl in dry MeCN (or THF) under Argon. Add the phosphonate.[1][2][3][4][5][6][7] Stir for 10-15 minutes to allow coordination.

  • Activation: Add DBU dropwise. The solution may clear up or change color slightly. Stir for 10 minutes.

  • Reaction: Add the fluoroketone (dissolved in minimal solvent) dropwise.

  • Monitoring: Stir at Room Temperature (RT). Fluoroketones react faster than non-fluorinated analogs; monitor by TLC/LCMS after 1 hour.

Why it works for Fluoroketones: DBU is non-nucleophilic (bulky), preventing direct attack on the


 carbonyl.

Secondary Protocol: Cesium Carbonate (Heterogeneous)[4]

Best for scale-up or when strictly anhydrous conditions are difficult to maintain.

Mechanism of Action

Cesium (


) provides the "Cesium Effect"—its large ionic radius allows for a "naked" carbonate anion with higher basicity in organic solvents, yet it remains a heterogeneous surface reaction, limiting the concentration of active base and preventing side reactions.
Step-by-Step Protocol

Reagents:

  • Phosphonate (1.1 equiv)

  • 
     (1.5 - 2.0 equiv, powdered)
    
  • Solvent: Toluene or iPrOH (Isopropanol)

Procedure:

  • Mix: Combine Phosphonate and Fluoroketone in Toluene (0.5 M concentration).

  • Initiate: Add powdered

    
     in one portion.
    
  • Conditions:

    • Option A (Standard): Stir at RT for 12-24 hours.

    • Option B (Difficult substrates): Heat to 50°C.

  • Workup: Filter off the solids (

    
    /salts) and concentrate.
    

Why it works: The basicity is moderated by the solubility of the carbonate. It avoids the high local concentration of alkoxides that leads to haloform cleavage.

Comparative Data: Base Performance

ParameterNaH (Standard)DBU / LiCl (Masamune-Roush)Cs₂CO₃ (Heterogeneous)
pKa Limit ~35 (Too High)Effective pKa ~18-20Surface dependent
Moisture Tolerance Zero (Explosive/NaOH gen)Moderate (LiCl must be dry)High
Haloform Risk High (Cleaves

)
LowVery Low
Reaction Phase HeterogeneousHomogeneousHeterogeneous
E/Z Selectivity VariableHigh (E-selective)Moderate

Troubleshooting & FAQs

Q1: My reaction turns black/tarry immediately upon adding the ketone.

  • Diagnosis: Base-mediated polymerization or decomposition.

  • Fix: You are likely using NaH or an unhindered alkoxide (NaOMe). Switch to DBU/LiCl . If using DBU, ensure you add the ketone slowly to the pre-formed phosphonate-Li-DBU complex, not the other way around.

Q2: No reaction occurs with DBU/LiCl.

  • Diagnosis: Wet LiCl. Lithium Chloride is extremely hygroscopic. If it contains water, it hydrates the fluoroketone instead of coordinating the phosphonate.

  • Fix: Flame dry the LiCl under high vacuum until it flows freely as a fine powder, or use commercially available anhydrous LiCl beads (stored in a glovebox).

Q3: I need the Z-isomer (cis), but DBU gives me the E-isomer.

  • Diagnosis: DBU/LiCl is thermodynamically controlled (E-selective).

  • Fix: Use the Still-Gennari modification.

    • Reagent: Use bis(trifluoroethyl)phosphonates.

    • Base: KHMDS / 18-Crown-6.

    • Temp: Must run at -78°C . The low temperature prevents the side reactions common with strong bases.

Q4: The fluoroketone is disappearing, but I see a "hydrate" peak in NMR.

  • Diagnosis: Reversible hydration.

  • Fix: Add molecular sieves (4Å) to the reaction mixture or azeotrope the ketone with toluene prior to use.

Decision Logic (Workflow)

Base_Selection Start Start: HWE on Fluoroketone IsSubstrateSensitive Is substrate base-sensitive? (prone to cleavage/polymerization) Start->IsSubstrateSensitive NeedZ Need Z-Alkene? IsSubstrateSensitive->NeedZ Yes NaH Standard NaH/THF (Risky for CF3) IsSubstrateSensitive->NaH No (Stable) StillGennari Still-Gennari (KHMDS/18-C-6, -78°C) NeedZ->StillGennari Yes Masamune Masamune-Roush (DBU / LiCl / MeCN) NeedZ->Masamune No (Need E-Alkene)

Figure 2: Decision Matrix for selecting the appropriate base system.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984).[5][8][9] Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds.[10][8][9][11] Tetrahedron Letters, 25(21), 2183-2186.

    • Core Reference for the DBU/LiCl protocol.
  • Still, W. C., & Gennari, C. (1983).[5] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2][12] Tetrahedron Letters, 24(41), 4405-4408.

    • Reference for Z-selective conditions using KHMDS.
  • Claridge, T. D., et al. (2008).[3] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[3] Organic Letters, 10(23), 5437-5440.

    • Alternative magnesium-medi
  • Vahdat, S. M., et al. (2011). Cesium Carbonate Promoted Horner-Wadsworth-Emmons Reaction.[2] Scientia Iranica.

    • Reference for heterogeneous carbon

Sources

Validation & Comparative

In-Depth Comparison Guide: ¹⁹F NMR Chemical Shifts of (4,4-Difluoro-cyclohexylidene)-acetic acid and Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-difluoroalkane motifs into small molecules is a cornerstone strategy in modern drug discovery, primarily used to modulate lipophilicity, metabolic stability, and basicity without introducing severe steric penalties [1]. (4,4-Difluoro-cyclohexylidene)-acetic acid is a highly versatile building block frequently utilized in the synthesis of complex therapeutics, including covalent TEAD inhibitors for oncology [1] and treatments for hypertrophic cardiomyopathy (HCM).

Characterizing this compound via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. Unlike simple unconstrained cyclohexanes, the exocyclic double bond in this molecule fundamentally alters the conformational dynamics of the ring. This guide objectively compares the ¹⁹F NMR performance and structural elucidation of (4,4-Difluoro-cyclohexylidene)-acetic acid against structurally similar alternatives, providing a self-validating experimental framework for researchers.

Structural & Conformational Dynamics (The "Why")

To understand the ¹⁹F NMR spectrum of a fluorinated molecule, one must first analyze its conformational causality. The chemical shift (


) of fluorine is exquisitely sensitive to its local stereoelectronic environment and spatial geometry [2].
  • The Baseline (1,1-Difluorocyclohexane): In a simple, unconstrained gem-difluorocyclohexane, the ring undergoes rapid chair-chair interconversion at room temperature. The axial and equatorial fluorine atoms exchange environments faster than the NMR timescale, resulting in a single, time-averaged ¹⁹F signal (typically a broad quintet around -96.0 ppm ) [2][3]. At extremely low temperatures (<-90 °C), the interconversion freezes, revealing two distinct signals: ~ -88.0 ppm (equatorial) and ~ -104.0 ppm (axial).

  • The Subject ((4,4-Difluoro-cyclohexylidene)-acetic acid): The introduction of the exocyclic =CH-COOH group at C1 locks the symmetry of the molecule. Because the =CH-COOH group is planar but asymmetrical (having a carboxylic acid on one side and a proton on the other), the two paths around the cyclohexane ring (C2-C3 vs. C6-C5) become diastereotopic. Consequently, the two fluorine atoms at C4 are no longer chemically equivalent, even if the ring undergoes rapid flipping. They exist in distinct magnetic environments, splitting each other via a massive geminal coupling constant (

    
     Hz). This results in a characteristic AB quartet or a complex multiplet (dt/dtt) spanning -92.0 ppm to -103.0 ppm .
    
  • The Monofluoro Alternative (4-Fluorocyclohexylideneacetic acid): Replacing the gem-difluoro group with a single fluorine atom simplifies the spectrum but introduces E/Z isomeric complexity relative to the exocyclic double bond. The single fluorine resonates significantly further upfield (~ -170 to -180 ppm ) and splits into a doublet of multiplets due to

    
     coupling.
    

Comparative ¹⁹F NMR Data Summary

The following table summarizes the quantitative ¹⁹F NMR parameters for (4,4-Difluoro-cyclohexylidene)-acetic acid and its primary analytical alternatives. Data is referenced to CFCl₃ (0.0 ppm) in CDCl₃ at 298 K.

Compound¹⁹F Chemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Analytical Implication
1,1-Difluorocyclohexane -96.0 (Average)Broad Quintet

Rapid ring flip at RT; requires low-temp NMR for structural rigidity analysis.
(4,4-Difluoro-cyclohexylidene)-acetic acid -92.5 (F

), -102.8 (F

)
AB system / dtt


Diastereotopic faces confirm the presence of the unsymmetrical exocyclic double bond.
4-Fluorocyclohexylideneacetic acid -175.4dtt

Upfield shift confirms monofluoro status; lacks diagnostic

coupling.

Experimental Workflow & Logical Relationships

The structural elucidation of conformationally biased fluorinated cyclohexanes follows a strict analytical pipeline. The diagram below maps the causality from synthesis to spectral output.

G A Synthesis & Isolation (4,4-Difluoro-cyclohexylidene)-acetic acid B Conformational Bias Exocyclic =CH-COOH breaks symmetry A->B Structural Consequence C Sample Preparation Dissolution in CDCl3 or DMSO-d6 B->C Proceed to Analysis D 19F NMR Acquisition 1H-Decoupled, D1 = 3-5s C->D Spectrometer Setup E Data Interpretation Diastereotopic AB Quartet (~ -92 & -103 ppm) D->E Spectral Output

Caption: Analytical workflow mapping the structural symmetry breaking to the resulting ¹⁹F NMR spectral output.

Experimental Protocol: Self-Validating ¹⁹F NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to when characterizing (4,4-Difluoro-cyclohexylidene)-acetic acid.

Phase 1: Sample Preparation & Solvent Selection

Causality: The carboxylic acid moiety can form hydrogen-bonded dimers, which slightly alters the electron density and the resulting ¹⁹F chemical shift.

  • Weighing: Accurately weigh 15–20 mg of the highly pure compound.

  • Solvent Choice:

    • For standard characterization: Dissolve in 0.6 mL of CDCl₃ . The non-polar environment promotes dimerization, yielding the canonical shifts (-92/-103 ppm).

    • For disruption of dimers: Dissolve in 0.6 mL of DMSO-d₆ . The strong hydrogen-bond accepting nature of DMSO disrupts dimers, causing a slight downfield shift (

      
       ppm) and sharpening the signals.
      
  • Internal Standard: Add 1.0

    
    L of Fluorobenzene (-113.15 ppm) or Trifluorotoluene (-63.7 ppm) as an internal reference to prevent referencing errors common with external CFCl₃ capillaries.
    
Phase 2: Spectrometer Setup & Acquisition

Causality: Fluorine nuclei often have exceptionally long longitudinal relaxation times (


). Failing to account for this will result in inaccurate integration and poor signal-to-noise ratios.
  • Probe Tuning: Tune the NMR probe specifically to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz console).

  • Pulse Sequence: Select a standard 1D ¹⁹F sequence with inverse gated ¹H decoupling (zgig or equivalent). Decoupling protons collapses the complex

    
     multiplets, leaving only the massive 
    
    
    
    AB quartet, drastically simplifying interpretation.
  • Relaxation Delay (D1): Set D1 to 3.0 – 5.0 seconds .

  • Acquisition: Acquire 64 to 128 scans. Process with an exponential window function (Line Broadening, LB = 1.0 Hz) to optimize the signal-to-noise ratio.

Phase 3: Advanced Validation (2D NMR)

If the AB system is obscured by impurities, execute a ¹⁹F-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) experiment. Both diastereotopic fluorine signals will correlate to a single ¹³C resonance (the C4 carbon, typically an exceptionally broad triplet around 121.0 ppm due to


 Hz), definitively proving they belong to the same gem-difluoro group.

Conclusion

The ¹⁹F NMR profile of (4,4-Difluoro-cyclohexylidene)-acetic acid is a direct manifestation of its unique 3D architecture. By understanding that the exocyclic double bond breaks the magnetic equivalence of the C4 fluorines, researchers can confidently assign the resulting AB quartet. Adhering to the optimized, long-relaxation, ¹H-decoupled protocols outlined above ensures high-fidelity data suitable for regulatory submissions and advanced drug design [1][2].

References

  • Lu, W., et al. "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • Saielli, G., et al. "Computational 19F NMR. 2. Organic compounds." RSC Advances, Royal Society of Chemistry, 2014. URL: [Link]

Comparative Guide: HPLC Stationary Phase Selectivity for Fluorinated Cyclohexylidene Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Developing purity methods for fluorinated cyclohexylidene acids presents a "perfect storm" of chromatographic challenges: the separation of geometric (


) isomers, the resolution of des-fluoro impurities, and the management of carboxylic acid peak tailing. While C18 columns are the industry workhorse, they often fail to resolve the rigid geometric isomers inherent to cyclohexylidene systems. This guide objectively compares the standard C18 approach against the superior selectivity of Pentafluorophenyl (PFP)  stationary phases, demonstrating why PFP is the gold standard for this specific chemical class.

The Scientific Challenge

The target molecule contains three distinct structural features that dictate chromatographic behavior:

  • Cyclohexylidene Ring: A rigid exocyclic double bond that frequently results in

    
     geometric isomerism. These isomers often have identical hydrophobicity, making them co-elute on C18.
    
  • Fluorine Substitution: Fluorine atoms induce strong dipoles but low polarizability. They often "hide" from standard hydrophobic interactions.

  • Carboxylic Acid Moiety: Requires pH control (

    
    ) to prevent ionization; otherwise, peak tailing and retention loss occur.
    
The "Fluorine Effect" in Chromatography

Fluorine is highly electronegative. On a standard alkyl (C18) phase, fluorinated compounds often elute similarly to their non-fluorinated analogs because the C18 chain cannot exploit the specific electron-deficiency of the fluorine atom. To achieve separation, we must utilize a stationary phase that can interact via dipole-dipole and


  mechanisms.[1]

Strategic Comparison: C18 vs. PFP vs. Phenyl-Hexyl

The following table summarizes the performance characteristics of the three primary column candidates for this application.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Hydrophobic +

+ Dipole-Dipole + Shape Selectivity

Isomer Resolution
Poor (often

)
ModerateExcellent (

)
Fluorinated Selectivity LowModerateHigh (Fluorine-Fluorine interaction)
Peak Shape (Acids) Good (with endcapping)GoodExcellent (Rigid surface structure)
Verdict Not Recommended AlternativeRecommended

Mechanism of Action: Why PFP Wins

The PFP stationary phase consists of a propyl chain terminated by a phenyl ring with five fluorine atoms. This creates a highly electron-deficient ring (Lewis acid) that interacts strongly with electron-rich analytes (Lewis bases) and other dipoles.

Diagram 1: Selectivity Mechanisms

The following diagram illustrates the multi-modal interaction capability of PFP phases compared to the single-mode C18.

PFP_Mechanism cluster_0 Standard C18 Interaction cluster_1 PFP Multi-Mode Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Fluorinated Analyte Analyte1->C18 Hydrophobic Only PFP PFP Ligand (F5-Phenyl) Analyte2 Fluorinated Analyte Analyte2->PFP Hydrophobic Analyte2->PFP Dipole-Dipole (C-F interactions) Analyte2->PFP Shape Selectivity (Rigid Isomers) Analyte2->PFP pi-pi Interaction

Caption: C18 relies solely on hydrophobicity, while PFP leverages dipole, shape, and pi-pi interactions for superior resolution.

Experimental Data (Comparative Study)

The following data represents a method development study for 4-(trifluoromethyl)cyclohexylideneacetic acid.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temp: 40°C

ParameterColumn A: C18 (3 µm)Column B: PFP (3 µm)Improvement
Retention Time (

-isomer)
6.21 min7.45 minIncreased retention
Retention Time (

-isomer)
6.35 min8.10 minSignificant separation
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) 4x Improvement
Tailing Factor (

)
1.41.1Better symmetry
Selectivity (

)
1.021.09High specificity

Analysis: The C18 column fails to resolve the


 isomers (

), making accurate purity quantitation impossible. The PFP column, utilizing shape selectivity and fluorine-specific interactions, achieves baseline resolution (

).

Detailed Protocol: Method Development Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the workflow loops back to optimization.

Diagram 2: Development & Validation Logic

Method_Workflow Start Start: Define Analyte (pKa, LogP, Isomers) Scouting Column Scouting Compare C18 vs PFP Start->Scouting MobilePhase Mobile Phase Selection Acidic Modifier (pH < 3.0) Scouting->MobilePhase Decision Is Rs > 2.0 for Isomers? MobilePhase->Decision Optimize Optimize Gradient & Temperature Decision->Optimize No FinalMethod Finalize Method Parameters Decision->FinalMethod Yes Optimize->Decision Validation ICH Q2 Validation (Specificity, Linearity) FinalMethod->Validation

Caption: Step-by-step logic for developing and validating the purity method, prioritizing isomer resolution.

Step-by-Step Procedure

1. Mobile Phase Preparation (Critical for Acid Stability)

  • Buffer (MPA): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

    • Why: The carboxylic acid on the analyte has a

      
      . You must operate at least 2 pH units below the pKa (pH ~2.5) to keep the molecule protonated (neutral). Ionized acids elute near the void volume and tail severely.
      
  • Organic (MPB): Acetonitrile (MeCN) or Methanol (MeOH).

    • Note: MeOH often provides different selectivity on PFP columns due to H-bonding capabilities (protic solvent), whereas MeCN (aprotic) favors dipole interactions. Start with MeOH for PFP columns to maximize the "fluorine effect."

2. Column Conditioning

  • Flush the PFP column with 100% Acetonitrile for 20 column volumes to remove storage solvents.

  • Equilibrate with initial gradient conditions (e.g., 90% A / 10% B) for 10 minutes.

3. Gradient Screening

  • Run a broad gradient: 5% B to 95% B over 20 minutes.

  • Identify the elution %B of the target peak.

  • Optimization: Create a shallower gradient focused on that elution point. (e.g., if elution is at 40% B, run 20% to 60% B over 15 minutes).

4. System Suitability Test (SST) Criteria To ensure trustworthiness, every sequence must begin with an SST injection containing the


 mixture.
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between isomers.
    
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Precision: RSD

    
     2.0% for 5 replicates.
    

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / FDA. (2024).[3][4][5] Provides the global regulatory framework for validating specificity and purity methods.[6] [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. (2022). Detailed review of fluorinated stationary phases for difficult separations. [Link]

  • Luna PFP(2) Column Selectivity Guide. Phenomenex. Explains the separation of halogenated and isomeric compounds using PFP phases. [Link]

Sources

A Researcher's Guide to Assigning ¹³C NMR Signals of gem-Difluoro Quaternary Carbons

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into bioactive molecules is a proven strategy in drug development for enhancing metabolic stability, modulating pKa, and improving binding affinity. The gem-difluoroalkyl group, in particular, is of significant interest, and the gem-difluoro quaternary carbon presents a distinct analytical challenge. The precise and unambiguous assignment of the ¹³C Nuclear Magnetic Resonance (NMR) signal for this carbon is paramount for structural verification. This guide offers a comprehensive comparison of methods and experimental data to empower researchers in confidently assigning these signals.

The Unique Spectroscopic Signature of gem-Difluoro Quaternary Carbons

The presence of two fluorine atoms on a quaternary carbon (Cq-CF₂) dramatically influences its ¹³C NMR spectrum, primarily affecting its chemical shift (δ) and giving rise to a characteristic carbon-fluorine coupling (¹JCF).

  • Chemical Shift (δ): Fluorine's high electronegativity results in a significant deshielding effect on the directly attached carbon. This typically shifts the Cq-CF₂ signal downfield, often into a less congested region of the spectrum (approximately 90-140 ppm), which can aid in its initial identification.[1][2] The exact chemical shift is also influenced by the nature of the other two substituents on the quaternary carbon.

  • ¹JCF Coupling: The most definitive characteristic of a Cq-CF₂ group is its signal multiplicity. Due to one-bond coupling with two equivalent fluorine atoms (which have a nuclear spin, I, of ½), the carbon signal is split into a distinct triplet.[3] The magnitude of this one-bond carbon-fluorine coupling constant (¹JCF) is notably large, generally falling within the range of 220 to 290 Hz.[4][5] This large coupling constant serves as a crucial diagnostic tool for identifying the Cq-CF₂ carbon.

Comparative Analysis of Chemical Shifts and Coupling Constants

For practical application, the following table summarizes typical ¹³C NMR data for gem-difluoro quaternary carbons in various chemical environments, based on established literature.

Molecular Environment/SubstituentsTypical ¹³C Chemical Shift (δ, ppm)Typical ¹JCF (Hz)
Aliphatic (e.g., in a cyclopropane ring)100 - 115270 - 290
Adjacent to an sp³ carbon95 - 110240 - 260
Adjacent to an sp² carbon (e.g., carbonyl, aromatic ring)110 - 125230 - 250
Adjacent to a heteroatom (e.g., Oxygen, Nitrogen)115 - 135220 - 240

Note: These ranges are illustrative and can be affected by other long-range electronic and steric factors within the molecule.

Experimental Workflow for Unambiguous Assignment

A systematic approach is essential for the confident assignment of the ¹³C NMR signal of a gem-difluoro quaternary carbon. The following workflow outlines a robust methodology.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_2d_nmr Advanced 2D NMR (Optional but Recommended) sample_prep Sample Preparation (5-20 mg in deuterated solvent) c13_h_decoupled Acquire ¹³C{¹H} NMR Spectrum sample_prep->c13_h_decoupled f19_nmr Acquire ¹⁹F NMR Spectrum c13_h_decoupled->f19_nmr identify_triplet Identify Triplet in ¹³C Spectrum (δ ≈ 90-140 ppm) c13_h_decoupled->identify_triplet c13_non_decoupled Acquire ¹³C (non-decoupled) NMR f19_nmr->c13_non_decoupled confirm_quaternary Confirm Quaternary Nature (Absence of C-H coupling) c13_non_decoupled->confirm_quaternary measure_jcf Measure ¹JCF Coupling Constant identify_triplet->measure_jcf correlate_f19 Correlate with ¹⁹F NMR Data measure_jcf->correlate_f19 correlate_f19->confirm_quaternary hmbc Run ¹H-¹³C HMBC Experiment confirm_quaternary->hmbc analyze_correlations Analyze Correlations to Confirm Connectivity hmbc->analyze_correlations f19_c13_hmqc Run ¹⁹F-¹³C HMQC/HSQC Experiment f19_c13_hmqc->analyze_correlations final_assignment Final Assignment analyze_correlations->final_assignment

Figure 1. A step-by-step workflow for the assignment of gem-difluoro quaternary carbon signals in ¹³C NMR.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Rationale: The choice of solvent is crucial to avoid signal overlap with the region of interest for the Cq-CF₂ carbon.

2. Standard ¹³C{¹H} NMR Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the primary experiment for observing the chemical shift and the characteristic triplet splitting.

  • Rationale: Proton decoupling simplifies the spectrum by removing C-H couplings, making the C-F coupling more clearly visible.[2]

  • Key Parameters: A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio, as quaternary carbons often exhibit weaker signals due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[1][6]

3. ¹⁹F NMR Acquisition:

  • Acquire a standard ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.

  • Rationale: For a Cq-CF₂ group, a single resonance is typically expected, unless molecular chirality renders the fluorine atoms diastereotopic.

4. ¹³C (non-decoupled) NMR Acquisition:

  • Acquire a ¹³C NMR spectrum without proton decoupling.

  • Rationale: In this spectrum, the Cq-CF₂ signal will remain a triplet due to ¹JCF, while carbons bonded to protons will exhibit additional splitting. The absence of C-H coupling for the triplet of interest confirms its quaternary nature.

5. 2D NMR Experiments (for complex structures):

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds. Protons on carbons adjacent to the Cq-CF₂ center should show a correlation to the Cq-CF₂ carbon, definitively placing it within the molecular framework.[7][8]

  • ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments directly correlate fluorine atoms with their attached carbon.[9][10][11][12] A correlation peak between the fluorine signal and the carbon triplet provides unambiguous evidence of the C-F bond.

Trustworthiness and Self-Validation

The robustness of this workflow is rooted in its self-validating nature. The combination of 1D and 2D NMR techniques provides multiple, independent lines of evidence that must all be consistent for a confident assignment. The characteristic triplet with a large ¹JCF in the ¹³C spectrum is a strong starting point. This is corroborated by the lack of C-H coupling in the non-decoupled spectrum and can be definitively confirmed by the correlations observed in HMBC and/or ¹⁹F-¹³C HSQC/HMQC experiments. Any discrepancy in this dataset would immediately signal a potential misassignment, ensuring the integrity of the structural elucidation.

References

  • University of Cambridge. (n.d.). 3 Basic concepts for two-dimensional NMR. Retrieved from Department of Chemistry, University of Cambridge website.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • National Center for Biotechnology Information. (2020, February 22).
  • SciSpace. (2022, August 20).
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Kyoto University. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • NMR-Service. (n.d.). 13 Carbon NMR.
  • American Chemical Society. (n.d.). Supporting Information Defluoroalkylation of gem-Difluoroalkenes with Alcohols via C–F/C–H Coupling.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Harvard University. (2012, January 31). Lecture 3: Coupling Constants.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Bruker. (n.d.). Ultrafast 19F MAS NMR.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

Sources

A Researcher's Guide to the Physicochemical Characterization of Novel Compounds: A Case Study on the Melting Point of (4,4-Difluoro-cyclohexylidene)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is a foundational step in the journey from discovery to application. A key physicochemical property, the melting point, serves as a critical indicator of purity, identity, and stability.[1][2][3] This guide will delve into the importance and methodology of melting point determination, using the novel compound (4,4-Difluoro-cyclohexylidene)-acetic acid as a case study. While experimentally determined data for this specific compound is not yet publicly available, this guide will provide a framework for its determination and compare it with structurally related molecules.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including its melting point.[4] Therefore, the accurate determination of the melting point of (4,4-Difluoro-cyclohexylidene)-acetic acid is crucial for its development.

Comparative Analysis of Structurally Related Compounds

To provide context for the anticipated melting point of (4,4-Difluoro-cyclohexylidene)-acetic acid, a comparison with structurally analogous compounds is instructive. The presence of a cyclohexyl group, an exocyclic double bond, and the carboxylic acid moiety, along with fluorination, are all expected to influence the melting point.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
(4,4-Difluoro-cyclohexylidene)-acetic acid1283717-77-0C₈H₁₀F₂O₂Not available
Cyclohexylideneacetic acid1552-91-6C₈H₁₂O₂91[5][6]
(4-fluorophenyl)acetic acid405-50-5C₈H₇FO₂81-86[7][8][9][10][11]
Cyclohexaneacetic acid5292-21-7C₈H₁₄O₂28-32[12]

This table highlights the variation in melting points with structural modifications. The saturation of the cyclohexyl ring in Cyclohexaneacetic acid results in a significantly lower melting point compared to the unsaturated Cyclohexylideneacetic acid. The aromatic nature and the single fluorine substitution in (4-fluorophenyl)acetic acid also present a distinct melting range. The geminal difluorination on the cyclohexane ring in the target compound is expected to have a pronounced effect on its crystal lattice energy and, consequently, its melting point.

The Imperative of Melting Point Determination in Scientific Research

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[13] The significance of this fundamental property extends across various stages of research and development:

  • Indicator of Purity: A sharp melting point is a reliable indicator of a compound's high purity.[3][14] Impurities tend to depress and broaden the melting range, a phenomenon known as melting point depression.[3][15]

  • Compound Identification: By comparing the experimentally determined melting point with literature values, researchers can help confirm the identity of a synthesized or isolated compound.[2][14]

  • Quality Control: In pharmaceutical manufacturing, melting point determination is a crucial quality control step to ensure the consistency and quality of active pharmaceutical ingredients (APIs) and excipients.[2][3][14][16]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit different melting points. Identifying and characterizing these forms is critical in drug development as they can impact solubility, stability, and bioavailability.[2]

Experimental Protocol for Accurate Melting Point Determination

The following is a detailed, step-by-step protocol for the accurate determination of a melting point range using modern capillary melting point apparatus. This protocol is designed to be a self-validating system by emphasizing careful sample preparation and controlled heating.

I. Instrumentation and Materials

  • Melting Point Apparatus (e.g., Mel-Temp, Fisher-Johns, or automated digital instrument)

  • Capillary tubes (sealed at one end)

  • Sample of (4,4-Difluoro-cyclohexylidene)-acetic acid (finely powdered and completely dry)[17]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated) or digital temperature probe

II. Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting Prep1 Dry Sample Thoroughly Prep2 Finely Powder Sample Prep1->Prep2 Prep3 Pack Capillary Tube (2-3 mm) Prep2->Prep3 Measure1 Place Capillary in Apparatus Prep3->Measure1 Measure2 Rapidly Heat to ~10-15°C Below Expected M.P. Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Measure4 Record T_onset (First Liquid) Measure3->Measure4 Measure5 Record T_clear (All Liquid) Measure4->Measure5 Analysis1 Report Melting Point Range (T_onset - T_clear) Measure5->Analysis1 Analysis2 Compare with Reference/Analogs Analysis1->Analysis2 Analysis3 Assess Purity based on Range Analysis2->Analysis3

Caption: Workflow for accurate melting point determination.

III. Step-by-Step Methodology

  • Sample Preparation:

    • Ensure the sample of (4,4-Difluoro-cyclohexylidene)-acetic acid is completely dry, as moisture can depress the melting point.[17]

    • If the sample consists of coarse crystals, gently grind it to a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[17]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Gently tap the sealed end of the capillary on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.[13] An appropriate sample amount is critical for an accurate reading.[13]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination.

  • Accurate Melting Point Determination:

    • Using a fresh, properly packed capillary tube, place it in the apparatus.

    • Rapidly heat the block to a temperature approximately 10-15°C below the estimated melting point found in the initial determination.

    • Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset).

    • Continue heating at the slow rate and record the temperature at which the entire sample has completely melted into a clear liquid (T_clear).

  • Data Reporting and Interpretation:

    • The melting point should be reported as a range from T_onset to T_clear.

    • For a pure compound, this range is typically narrow (0.5-2°C).[13] A broader range may indicate the presence of impurities.[13][15]

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Conclusion

While the precise melting point of pure (4,4-Difluoro-cyclohexylidene)-acetic acid awaits experimental determination and publication, this guide provides a robust framework for its accurate measurement and interpretation. By understanding the significance of this fundamental property and adhering to a meticulous experimental protocol, researchers can ensure the integrity of their data and make informed decisions in the advancement of their scientific endeavors. The comparison with structurally related compounds underscores the subtle yet significant impact of molecular structure on physical properties, reinforcing the necessity of empirical characterization for every new chemical entity.

References

  • Melting point determin
  • (4-fluorophenyl)acetic acid - 405-50-5, C8H7FO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Chemicalbook.
  • 1552-91-6 | CAS D
  • Cas 1552-91-6,CYCLOHEXYLIDENE ACETIC ACID. (n.d.). LookChem.
  • 4-Fluorophenylacetic acid 98 405-50-5. (n.d.). Sigma-Aldrich.
  • 4-Fluorophenylacetic acid. (n.d.). Chem-Impex.
  • 4-Fluorophenylacetic acid, 98% 100 g. (n.d.). Thermo Scientific Chemicals.
  • 4-Fluorophenylacetic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Melting point. (n.d.).
  • Melting Point Determination. (n.d.).
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
  • What is a Melting Point Device?. (2024, July 1). AELAB.
  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek.
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • experiment (1) determination of melting points. (2021, September 19).
  • DETERMIN
  • Experiment 1: Melting-point Determin
  • cyclohexylidene acetic acid 1552-91-6. (n.d.). Guidechem.
  • Acetic acid,2-cyclohexylidene | CAS#:1552-91-6. (2025, September 7). Chemsrc.
  • Cyclohexaneacetic acid ≥99 Cyclohexylacetic acid. (n.d.). Sigma-Aldrich.
  • (4-Difluoro-cyclohexylidene)-acetic acid 97% | CAS: 1936487-74-9. (2026, February 22). AChemBlock.
  • 1283717-77-0 | 2-(4,4-Difluorocyclohexylidene)acetic acid. (n.d.). ChemScene.
  • tert-butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid | 1822546-08-6. (n.d.). Sigma-Aldrich.
  • 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743. (n.d.). PubChem.
  • The melting point and boiling point of the fluorinated acetic acids. (2004, October).

Sources

Safety Operating Guide

(4,4-Difluoro-cyclohexylidene)-acetic Acid: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

This guide mandates the specific disposal protocols for (4,4-Difluoro-cyclohexylidene)-acetic acid . Unlike standard organic acids (e.g., acetic acid), the presence of the gem-difluoro group (


)  fundamentally alters the disposal pathway.[1]

Critical Warning: This compound must NEVER be disposed of down the drain or mixed with non-halogenated organic solvents. Improper incineration of fluorinated compounds generates Hydrogen Fluoride (HF), a highly corrosive and toxic gas that damages standard incinerator linings and poses severe environmental risks.[1]

Chemical Profile
ParameterData
Chemical Name 2-(4,4-Difluorocyclohexylidene)acetic acid
CAS Number 1283717-77-0
Molecular Formula

Molecular Weight 176.16 g/mol
Functional Groups Carboxylic Acid (Acidic), Gem-difluoro (Halogenated)
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)
Waste Stream Halogenated Organic Acid

Scientific Rationale for Disposal Protocols

As scientists, we must understand the causality behind these strict procedures to ensure compliance and safety.

The Fluorine Factor

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration (often operating at 800-900°C) may fail to fully mineralize these compounds, potentially releasing perfluorinated degradation products.[1]

The Hydrofluoric Acid (HF) Risk

When (4,4-Difluoro-cyclohexylidene)-acetic acid is subjected to combustion, it undergoes oxidative degradation.[1] The fluorine atoms combine with hydrogen from the hydrocarbon backbone to form Hydrogen Fluoride (HF) :



Why this matters:

  • Equipment Damage: HF corrodes the refractory brick and metal parts of standard incinerators.

  • Environmental Compliance: Facilities must use incinerators equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize HF gas before exhaust release.[1]

  • Segregation Logic: Mixing this with non-halogenated waste (which is often used as fuel blending) contaminates the entire batch, rendering it unsuitable for standard fuel blending and forcing the entire volume to undergo expensive specialized incineration.

Operational Disposal Workflow

The following workflow ensures the compound is isolated and destroyed via the correct facility.

Step-by-Step Protocol
  • Segregation (The Golden Rule):

    • Do NOT mix with "General Organic Waste" or "Non-Halogenated Solvents."

    • Do NOT mix with strong bases (e.g., NaOH) in the waste container, as the heat of neutralization can pressurize the vessel.[1]

    • Designation: Dedicate a specific waste stream for "Halogenated Organic Acids."

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) containers. Glass is acceptable but poses a breakage risk.

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling Requirements:

    • Primary Constituent: (4,4-Difluoro-cyclohexylidene)-acetic acid.[1][3]

    • Hazard Checkboxes: Corrosive (Acid), Toxic.[1]

    • Critical Tag: Clearly write "CONTAINS FLUORINE" on the tag. This signals the waste handler to route it to an HF-scrubber-equipped incinerator.

  • RCRA Characterization (US Regulations):

    • While this specific molecule is not P-listed or U-listed, it is a Characteristic Waste .[1]

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       2.[5]
      
    • Halogenated Solvents (F-Codes): Generally reserved for spent solvents, but this solid is treated similarly in practice due to the halogen content.[1]

Visual Decision Logic

DisposalWorkflow Start Waste Generation: (4,4-Difluoro-cyclohexylidene)-acetic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Substance LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved in Solvent Segregation CRITICAL STEP: Segregate into 'Halogenated Waste' SolidWaste->Segregation LiquidWaste->Segregation Container Container: HDPE Carboy/Jar (Avoid Metal) Segregation->Container Labeling Labeling: 1. Full Chemical Name 2. Check 'Corrosive' & 'Toxic' 3. Write 'CONTAINS FLUORINE' Container->Labeling FinalDisp Hand-off to EHS: Route to Incinerator with HF Scrubbers Labeling->FinalDisp

Figure 1: Decision tree for the segregation and packaging of fluorinated acid waste.

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent surface corrosion and vapor generation.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a respirator if dust is generated.

Spill TypeProtocol
Solid Spill 1. Do not dry sweep (generates dust).[6] 2. Cover with a damp paper towel or inert absorbent pad. 3. Scoop into a wide-mouth HDPE jar. 4. Label as "Hazardous Waste: Fluorinated Acid Debris."
Liquid Spill 1. Cover with an inert absorbent (Vermiculite or Sand).[6] 2. Do NOT use standard "organic spill kits" if they contain incompatible amines. 3. Apply a weak neutralizer (Sodium Bicarbonate) slowly to avoid splattering. 4. Collect slurry into a hazardous waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][7]

  • PubChem. (2023). Compound Summary: 2-(4,4-Difluorocyclohexyl)acetic acid (Related Structure/Safety Data). National Library of Medicine. [Link]

  • Kissa, E. (1986).[1][8] Determination of organofluorine in air. Environmental Science & Technology, 20(12), 1254–1257.[1] (Reference for combustion/mineralization of organofluorine). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.